molecular formula C9H6FN B094710 7-Fluoroisoquinoline CAS No. 1075-12-3

7-Fluoroisoquinoline

Cat. No.: B094710
CAS No.: 1075-12-3
M. Wt: 147.15 g/mol
InChI Key: MVVLUJLORMBHLN-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline is a fluorinated derivative of the isoquinoline heterocycle, a privileged structure in medicinal chemistry and drug development. The isoquinoline core is a fundamental scaffold in many biologically active alkaloids and synthetic compounds with demonstrated pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities . The introduction of a fluorine atom at the 7-position is a strategic modification in lead compound optimization, as fluorine can significantly alter a molecule's electronic properties, metabolic stability, and bioavailability . Recent synthetic methodologies highlight the relevance of fluorinated isoquinolines, with efficient one-pot protocols developed for the preparation of 3-fluoroisoquinolines bearing a substituent on the fused benzene ring, underscoring their importance in modern chemical research . Furthermore, the isoquinoline structure is recognized as a valuable framework in the development of fluorescent materials and sensors . As a key synthetic intermediate, this compound provides researchers with a versatile building block for constructing more complex molecules for various experimental applications, including in silico studies, in vitro screening, and the development of new therapeutic agents or functional materials . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVLUJLORMBHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608055
Record name 7-Fluoroisoquinoline
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-12-3
Record name 7-Fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Fluoroisoquinoline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1075-12-3 Molecular Formula: C₉H₆FN[1]

Executive Summary

7-Fluoroisoquinoline is a halogenated heteroaromatic scaffold critical to modern medicinal chemistry.[1] As a fluorinated derivative of isoquinoline, it serves as a high-value building block for optimizing pharmacokinetics in drug discovery.[1] The introduction of a fluorine atom at the C7 position modulates the electronic density of the bicyclic system, enhances metabolic stability by blocking oxidative metabolism at a key site, and alters the lipophilicity (LogP) of the parent molecule. This guide provides a comprehensive technical analysis of this compound, covering its chemical identity, synthesis protocols, and application in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Physicochemical Profile

The precise identification of this compound is essential to distinguish it from its structural isomers (e.g., 5-, 6-, or 8-fluoroisoquinoline) and its reduced forms (tetrahydroisoquinolines).[1]

Table 1: Core Chemical Data
ParameterTechnical Specification
IUPAC Name This compound
CAS Registry Number 1075-12-3
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
SMILES Fc1ccc2cnccc2c1
InChI Key QOEOGRISHUBJEK-UHFFFAOYSA-N
Appearance Off-white solid to yellow liquid (MP approx. 27°C)
Boiling Point ~255°C (Predicted at 760 mmHg)
Density ~1.216 g/cm³
pKa ~4.81 (Conjugate acid, Predicted)

Note on Isomerism: Researchers must verify the position of the fluorine substituent using ¹H-NMR or ¹⁹F-NMR, as commercial synthesis routes for isoquinolines often yield mixtures of isomers (e.g., 5-fluoro and 7-fluoro) depending on the starting material's directing effects.[1]

Structural Analysis & Electronic Properties

The incorporation of fluorine at the C7 position exerts a strong electron-withdrawing inductive effect (-I) while offering a weak resonance donating effect (+R).[1]

  • Basicity Modulation: The nitrogen atom in isoquinoline (N2) is basic. The fluorine at C7 (meta to the bridgehead carbons, but para-like relative to the extended conjugation of the N-containing ring) slightly reduces the electron density of the pyridine ring, lowering the pKa compared to unsubstituted isoquinoline (pKa ~5.4).

  • Metabolic Blocking: In biological systems, isoquinolines are prone to oxidative metabolism (hydroxylation) at the benzenoid ring positions (C5, C6, C7, C8). Substitution of hydrogen with fluorine at C7 effectively blocks cytochrome P450-mediated hydroxylation at this specific site, potentially extending the in vivo half-life of drug candidates.[1]

Diagram 1: Structure & Numbering Logic

The following diagram illustrates the standard numbering scheme for isoquinoline and highlights the C7 modification site.

G cluster_pyridine cluster_benzene C1 C1 N2 N2 C1->N2 db C1->N2 C3 C3 N2->C3 N2->C3 C4 C4 C3->C4 db C3->C4 C4->C1 Bridge C5 C5 C5->C4 C6 C6 C5->C6 C5->C6 db C7 C7 (F) C6->C7 C6->C7 C8 C8 C7->C8 C7->C8 db C8->C1

Caption: Numbering of the isoquinoline scaffold. The C7 position (Red) is the site of fluorination.

Synthesis Protocols

Synthesis of this compound requires control over regiochemistry.[1] The most robust laboratory method involves the dechlorination of 1-chloro-7-fluoroisoquinoline.[1] Direct cyclization methods (like Pomeranz-Fritsch) starting from 3-fluorobenzaldehyde often yield a difficult-to-separate mixture of 5-fluoro and this compound.[1]

Protocol A: Pd/C Catalyzed Dechlorination (High Purity Route)

This method assumes the availability of 1-chloro-7-fluoroisoquinoline, which can be obtained via the rearrangement of the corresponding N-oxide or from the isoquinolinone.[1]

Reagents:

  • Substrate: 1-Chloro-7-fluoroisoquinoline[1][2]

  • Catalyst: 10% Palladium on Carbon (Pd/C)[1]

  • Base: Sodium Hydroxide (NaOH) or Triethylamine[1]

  • Solvent: Methanol (MeOH)[1][2]

  • Atmosphere: Hydrogen gas (H₂)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a high-pressure reaction vessel, dissolve 1-chloro-7-fluoroisoquinoline (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert nitrogen atmosphere to prevent ignition.[1]

  • Base Addition: Add Sodium Hydroxide (4.0 eq) to neutralize the HCl generated during the reaction.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Pressurize to 1–3 atm of H₂.

  • Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours. Monitor progress via TLC or LC-MS (Disappearance of the chloro-starting material, m/z ~181/183).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.[3] If necessary, purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Diagram 2: Synthesis Workflow

Synthesis Start 1-Chloro-7-fluoroisoquinoline (Precursor) Reaction Catalytic Hydrogenolysis (Dechlorination) Start->Reaction Reagents Reagents: H2 (1-3 atm), Pd/C (10%), NaOH, MeOH Reagents->Reaction Workup Filtration (Celite) & Extraction (DCM/H2O) Reaction->Workup Product This compound (Target) Workup->Product

Caption: Catalytic hydrodechlorination pathway yielding this compound from its 1-chloro precursor.

Applications in Drug Discovery

This compound is rarely a final drug product but serves as a vital intermediate and pharmacophore modulator .[1]

1. Bioisosterism & Potency: Replacing a hydrogen atom with fluorine (Bioisostere) often improves binding affinity to target proteins (e.g., Kinases, GPCRs) due to fluorine's ability to participate in multipolar interactions with protein backbone amides.

2. Rho-Kinase (ROCK) Inhibition: Isoquinoline sulfonamides are a classic class of ROCK inhibitors (e.g., Fasudil).[1] The introduction of fluorine (specifically at positions 4, 5, or 7) is a common strategy to optimize the selectivity of these inhibitors for ROCK1/ROCK2 over other kinases like PKA. This compound can be chlorosulfonated to generate sulfonyl chloride derivatives, which are direct precursors to sulfonamide-based drugs.[1]

3. Positron Emission Tomography (PET): While ¹⁹F is the stable isotope, the chemistry developed for this compound informs the synthesis of ¹⁸F-labeled radiotracers.[1] The C7 position is a strategic site for radiolabeling to image isoquinoline-binding receptors in the brain.[1]

Safety & Handling (MSDS Summary)

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations, especially heating or handling the powder, must be performed inside a certified chemical fume hood.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen), as isoquinolines can darken/oxidize upon prolonged exposure to air and light.

References
  • Sigma-Aldrich. 7-Fluoro-1,2,3,4-tetrahydroisoquinoline Product Analysis.[1] (Note: Reference for structural analogs and CAS verification). Link

  • ChemicalBook. this compound CAS 1075-12-3 Technical Data.[1][2]Link

  • PubChem. 8-Fluoroisoquinoline and Isomer Data. (Used for comparative CAS verification). Link

  • BenchChem. Synthesis of Fluoroisoquinoline Sulfonyl Chlorides.Link

  • Kubickova et al. Greener alternatives for synthesis of isoquinoline and its derivatives.[5] ResearchGate.[1][5] Link

Sources

An In-Depth Technical Guide to 7-Fluoroisoquinoline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 7-Fluoroisoquinoline. It moves beyond a simple data sheet to provide field-proven insights into the compound's properties, the causality behind its chemical behavior, and its strategic value in modern pharmaceutical research.

Section 1: Core Molecular Profile

This compound is a fluorinated heterocyclic aromatic compound. It belongs to the benzopyridine family, being a structural isomer of quinoline. The strategic placement of a fluorine atom on the isoquinoline scaffold significantly modulates its electronic properties, making it a valuable building block in medicinal chemistry.

Chemical Structure and Identifiers

The structure consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C-7 position.

Caption: Molecular Structure of this compound.

Physical and Chemical Properties

The introduction of fluorine imparts distinct characteristics compared to the parent isoquinoline molecule. The data below is a consolidation of predicted and available information.

PropertyValueSource(s)
CAS Number 1075-12-3[1][2]
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
Appearance Off-white to yellow solid (<27°C), liquid (>27°C)
Predicted Boiling Point 255.3 ± 13.0 °C
Predicted Density 1.216 ± 0.06 g/cm³
Predicted pKa 4.81 ± 0.10
Storage Temperature Room Temperature, under inert atmosphere[2]

Section 2: Physicochemical Insights for the Researcher

Basicity and the Influence of Fluorine

As an analogue of pyridine, isoquinoline is a weak base with a pKa of 5.14.[3] The predicted pKa of this compound is slightly lower at 4.81. This decrease in basicity is a direct and predictable consequence of the fluorine substituent.

Causality: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the aromatic ring system and, consequently, from the nitrogen atom. By reducing the electron density on the nitrogen, the fluorine atom destabilizes the conjugate acid (the protonated form), making the lone pair on the nitrogen less available to accept a proton. This results in a weaker base and a lower pKa value. Understanding this electronic modulation is critical for planning reactions, such as salt formation or designing molecules where basicity is a key parameter for target binding.

Solubility Profile

Based on the parent compound, this compound is expected to be well-soluble in common organic solvents like ethanol, methanol, dichloromethane, and DMSO.[3] Its solubility in water is likely low. However, due to the basic nitrogen atom, it will readily dissolve in dilute aqueous acids (e.g., 1M HCl) through the formation of the protonated and highly polar isoquinolinium salt.[3]

Experimental Protocol: Solubility Assessment A qualitative assessment of solubility can be performed as follows:

  • Preparation: Add ~10 mg of this compound to three separate test tubes.

  • Solvent Addition: To the tubes, add 1 mL of (a) deionized water, (b) methanol, and (c) 5% aqueous HCl, respectively.

  • Observation: Agitate each tube vigorously for 30-60 seconds.

  • Analysis: Observe and record whether the solid dissolves completely. The expected outcome is insolubility in water, and complete solubility in methanol and 5% HCl. This protocol serves as a self-validating system to confirm the compound's basic character.

Section 3: Synthesis and Handling

Synthetic Pathway: Catalytic Dechlorination

A common and reliable method for the synthesis of this compound is the catalytic hydrogenation of 1-chloro-7-fluoroisoquinoline.[1]

Mechanism Insight: This reaction is a classic example of catalytic hydrogenolysis. The palladium on carbon (Pd/C) catalyst is essential. Palladium adsorbs hydrogen gas onto its surface, creating reactive palladium-hydride species. The chloro-isoquinoline substrate coordinates to the palladium surface, allowing for the oxidative addition of the C-Cl bond into the metal center. This is followed by reductive elimination, which forms the C-H bond and regenerates the catalyst, releasing HCl that is neutralized by the base (NaOH).

G cluster_start Starting Materials cluster_reagents Catalyst & Reagent cluster_process Reaction & Workup cluster_end Final Product start_mat 1-chloro-7-fluoroisoquinoline Methanol (Solvent) Sodium Hydroxide (Base) reaction Stir Overnight at Room Temp start_mat->reaction 1. Add reagents Pd/C Catalyst H₂ Gas (Hydrogen Atmosphere) reagents->reaction 2. Introduce filtration Filtration to remove Pd/C reaction->filtration 3. After completion drying Dry Filtrate filtration->drying 4. Collect purification Column Chromatography (Petroleum Ether) drying->purification 5. Purify product This compound purification->product

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[1]

  • Vessel Preparation: To a suitable reaction vessel, add 1-chloro-7-fluoroisoquinoline (60 g, 330 mmol).

  • Solvent and Reagents: Dissolve the starting material in methanol. Carefully add 10% Pd/C catalyst (6 g) and sodium hydroxide (53 g, 1.3 mol).

    • Scientist's Note: The sodium hydroxide is crucial not only as a base to neutralize the HCl byproduct but also to facilitate the reaction.

  • Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Reaction: Allow the reaction to stir overnight at room temperature. Monitor the reaction completion via Thin Layer Chromatography (TLC).

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Insight: Pd/C can be pyrophoric when dry, especially after use. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent (methanol or water) during and after filtration.

  • Workup: Collect the filtrate and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the resulting crude product by column chromatography using petroleum ether as the eluent to yield the final product, this compound.

Safety and Handling

A thorough understanding of safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[2][4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[2]

  • Hazards: May cause skin, eye, and respiratory irritation.[3] In case of contact, wash skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[4]

Section 4: Spectroscopic Characterization (Predicted)

TechniqueExpected Observations
¹H NMR - Aromatic Region (δ 7.0-9.5 ppm): Expect 6 distinct signals in the aromatic region. The proton at C1, adjacent to the nitrogen, will likely be the most downfield (deshielded). Protons on the fluorinated ring (H5, H6, H8) will show coupling to the ¹⁹F nucleus, resulting in doublet of doublets or more complex splitting patterns.
¹³C NMR - Aromatic Region (δ 110-160 ppm): Expect 9 carbon signals. The carbon directly bonded to fluorine (C7) will appear as a large doublet due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz). Carbons ortho (C6, C8a) and meta (C5) to the fluorine will show smaller C-F couplings (²JCF and ³JCF).[5]
¹⁹F NMR - A single resonance is expected. Its chemical shift will be characteristic of an aryl fluoride. The signal will be split by neighboring protons (H6 and H8), likely appearing as a triplet or doublet of doublets.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A strong peak at m/z = 147, corresponding to the molecular weight of C₉H₆FN.[6]
Infrared (IR) Spec. - Aromatic C-H stretch: ~3030-3100 cm⁻¹.- Aromatic C=C & C=N bending: Multiple sharp peaks in the 1500-1700 cm⁻¹ region.- C-F stretch: A strong, characteristic absorption in the 1200-1280 cm⁻¹ region.[7]

Section 5: Relevance in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a molecular scaffold and building block for creating more complex, biologically active compounds.

The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline core is considered a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple, diverse biological targets. Derivatives of isoquinoline have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anti-Alzheimer effects.[1]

Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to optimize drug-like properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein.

  • Membrane Permeability: While fluorine is electronegative, a single fluorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

G cluster_core Core Scaffold cluster_apps Potential Therapeutic Agents core This compound mod1 Substitution Reactions (e.g., at C1) core->mod1 mod2 N-Alkylation core->mod2 mod3 Ring Elaboration core->mod3 app1 Kinase Inhibitors mod1->app1 app2 GPCR Modulators mod2->app2 app3 Antimicrobial Agents mod3->app3

Caption: this compound as a versatile building block in drug discovery.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of the biologically relevant isoquinoline scaffold and the pharmacologically powerful fluorine atom provides a platform for developing novel therapeutics. A thorough understanding of its physical properties, reactivity, and safe handling, as detailed in this guide, is the foundation for unlocking its full potential in the laboratory and beyond.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2025, August 5). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

  • WebSpectra. (n.d.). IR Absorption Table. UCLA Department of Chemistry & Biochemistry. Retrieved January 30, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]

Sources

Introduction: The Strategic Union of a Privileged Scaffold and a "Magic Bullet"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Isoquinolines

In the landscape of modern medicinal chemistry, the isoquinoline scaffold holds a place of distinction. As a core component of numerous natural products and synthetic drugs, it is recognized as a "privileged structure" for its proven ability to interact with a wide array of biological targets.[1] Concurrently, the element fluorine has earned the moniker of a "magic bullet" in drug design.[2] Its unique combination of small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond allows for subtle yet profound modifications to a molecule's properties.[3][4]

This guide provides a comprehensive technical overview of the strategic incorporation of fluorine into the isoquinoline scaffold. We will explore how this chemical modification significantly modulates the physicochemical and biological properties of the parent molecule, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5] This synthesis of a privileged scaffold with a uniquely powerful element has yielded promising candidates across diverse therapeutic areas, from infectious diseases to oncology.

The Physicochemical Transformation: Why Fluorination Matters

The introduction of fluorine into the isoquinoline ring system is not a trivial substitution; it is a deliberate strategy to fine-tune a molecule's behavior in a biological system. The potent electron-withdrawing nature of fluorine fundamentally alters the electronic landscape of the aromatic rings, which in turn modulates several key drug-like properties.[5][6]

  • Modulation of Basicity (pKa): Fluorine's inductive effect significantly lowers the basicity of the isoquinoline nitrogen.[4] This is a critical parameter, as the ionization state of a molecule at physiological pH governs its solubility, membrane permeability, and its ability to interact with the active sites of target proteins.[7] By adjusting the pKa, chemists can optimize a compound's absorption and distribution profile.

  • Tuning Lipophilicity (LogP): The effect of fluorine on lipophilicity—a crucial factor for crossing biological membranes—is highly context-dependent. A single fluorine atom can increase lipophilicity, while groups like trifluoromethyl (-CF3) can increase it more substantially.[2][8] This "tunability" allows for the optimization of a drug's ability to reach its target while avoiding excessive lipophilicity that can lead to poor solubility and off-target effects.[6]

  • Enhancing Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The C-F bond is one of the strongest in organic chemistry, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[2] By strategically placing fluorine at sites that are otherwise vulnerable to oxidative metabolism, the in vivo half-life and bioavailability of a drug can be dramatically improved.[8]

  • Conformational Control: Fluorine substitution can influence the preferred three-dimensional shape, or conformation, of a molecule.[6] This can lock the molecule into a bioactive conformation that binds more tightly and specifically to its biological target, thereby increasing potency.[3]

The interplay of these effects is central to the rational design of fluorinated isoquinolines.

F Fluorine Incorporation EW Strong Electron-Withdrawing Effect F->EW Stability Blocks Metabolic Sites F->Stability Conformation Influences Conformation F->Conformation pKa Lowers pKa (Reduces Basicity) EW->pKa LogP Modulates Lipophilicity (LogP) EW->LogP Result Improved Pharmacokinetics & Pharmacodynamics pKa->Result LogP->Result Stability->Result Conformation->Result cluster_0 Normal Kinase Activity Drug Fluorinated Isoquinoline Kinase Tyrosine Kinase (e.g., TrkA/B/C) Drug->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates Block Inhibition ATP ATP ATP->Kinase binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Signal Cancer Cell Proliferation Signal PhosphoSubstrate->Signal Apoptosis Apoptosis (Cell Death) Signal->Apoptosis leads to Block->Substrate X

Caption: Mechanism of action for fluorinated isoquinoline kinase inhibitors.

Neurological Applications

The ability of fluorine to enhance metabolic stability and modulate lipophilicity makes it an attractive tool for developing drugs targeting the central nervous system (CNS). [7]Fluorination can improve a molecule's ability to cross the blood-brain barrier, a critical hurdle for CNS drugs. [7]Fluorinated isoquinolines are being investigated for neurodegenerative conditions and are also pivotal in diagnostic imaging. The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for Positron Emission Tomography (PET) imaging, enabling the visualization of receptors and transporters in the brain linked to diseases like Alzheimer's and Parkinson's. [7]

Experimental Methodologies: From Synthesis to Biological Evaluation

The successful development of fluorinated isoquinolines relies on robust synthetic strategies and validated biological assays.

Synthetic Strategy: The Bischler-Napieralski Reaction

A cornerstone for synthesizing the isoquinoline core is the Bischler-Napieralski reaction. [9][10]This method is particularly effective when building from fluorinated precursors, which allows for precise control over the position of the fluorine substituent. The reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. [11]

cluster_workflow Bischler-Napieralski Synthesis Workflow Start Start: Fluorinated β-phenylethylamine Acylation Step 1: Acylation (e.g., with Acetyl Chloride) Start->Acylation Amide Intermediate: N-acyl-β-phenylethylamine Acylation->Amide Cyclization Step 2: Cyclization (Dehydrating Agent, e.g., POCl₃) Amide->Cyclization Dihydroisoquinoline Product: Fluorinated 3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Step 3 (Optional): Oxidation Dihydroisoquinoline->Oxidation Final Final Product: Fluorinated Isoquinoline Dihydroisoquinoline->Final Direct Use Oxidation->Final cluster_workflow Metabolic Stability Assay Workflow Prepare Prepare Reaction Mix: - Liver Microsomes - Buffer (pH 7.4) - Test Compound (1 µM) PreIncubate Pre-incubate (37°C, 5 min) Prepare->PreIncubate Initiate Initiate Reaction: Add NADPH PreIncubate->Initiate TimePoints Incubate (37°C) Collect Samples at Time Points (0, 5, 15, 30, 45 min) Initiate->TimePoints Terminate Terminate Reaction: Add Acetonitrile (with Internal Standard) TimePoints->Terminate Analyze Analyze: Centrifuge & Analyze Supernatant by LC-MS/MS Terminate->Analyze Calculate Calculate: - In Vitro Half-life (t½) - Intrinsic Clearance (Clint) Analyze->Calculate

Sources

The 7-Fluoroisoquinoline Scaffold: A Privileged Motif for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Unlocking Novel Research Avenues

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The strategic incorporation of fluorine into drug candidates has repeatedly demonstrated its value in enhancing critical pharmacological properties, including metabolic stability, target affinity, and bioavailability.[2][3][4][5][6] This guide delineates the untapped potential of 7-fluoroisoquinoline derivatives, presenting a forward-looking perspective on promising research trajectories. We will explore the rationale behind focusing on this specific scaffold, delve into high-potential therapeutic areas such as oncology and neurodegenerative disorders, and provide detailed, actionable synthetic and experimental protocols to empower researchers in their quest for novel therapeutics. This document serves as a technical blueprint for scientists and drug development professionals aiming to leverage the unique attributes of the this compound motif.

The Rationale for this compound: A Strategic Design Choice

The introduction of a fluorine atom at the 7-position of the isoquinoline ring is not an arbitrary modification. It is a deliberate design element rooted in established principles of medicinal chemistry. The C7 position is often solvent-exposed in protein-ligand interactions, making it a suitable point for modification to influence pharmacokinetic properties without disrupting core binding interactions.

The high electronegativity and small atomic radius of fluorine confer several advantages:[2][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended plasma half-life and improved bioavailability.[4]

  • Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole and orthogonal multipolar C–F···C=O interactions with protein targets, thereby increasing binding affinity and potency.[4][7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the isoquinoline nitrogen, influencing the compound's ionization state at physiological pH. This can impact cell permeability and target engagement.

  • Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier—a critical attribute for CNS-targeting drugs.[3][4]

These properties make the this compound scaffold a highly attractive starting point for the development of novel drug candidates with potentially superior pharmacological profiles.

Potential Therapeutic Areas and Unexplored Targets

The broad biological activity of isoquinoline derivatives suggests that this compound analogs could be fruitfully explored in several therapeutic domains.[8]

Oncology: Targeting Key Signaling Pathways

Quinoline and isoquinoline derivatives are well-represented among approved anticancer drugs, particularly as kinase inhibitors.[9] The 7-position is often a key point of substitution in these molecules, influencing both potency and selectivity.

2.1.1 Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The quinazoline scaffold is central to many EGFR inhibitors.[10][11] Structure-activity relationship (SAR) studies have shown that substitutions at the 6 and 7-positions are critical for activity.[11] While dimethoxy substitution is common, exploring a fluoro group at the 7-position could offer advantages in terms of metabolic stability and cell permeability.

  • Hypothesis: A 7-fluoro-substituted isoquinoline core could serve as a novel scaffold for EGFR inhibitors with improved pharmacokinetic profiles. The fluorine atom could enhance binding to the ATP-binding pocket and reduce metabolic liabilities.

2.1.2 Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Several quinoline-based molecules are known to target VEGFR, a key player in tumor angiogenesis. The strategic placement of substituents on the quinoline ring is crucial for potent inhibition.

  • Hypothesis: this compound derivatives could be designed as potent VEGFR inhibitors. The fluorine atom could contribute to enhanced binding affinity and improved drug-like properties.

Signaling Pathway: EGFR and VEGFR in Cancer

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PLCg PLCg VEGFR->PLCg 7-F-Isoquinoline_EGFRi 7-F-Isoquinoline EGFR Inhibitor 7-F-Isoquinoline_EGFRi->EGFR 7-F-Isoquinoline_VEGFRi 7-F-Isoquinoline VEGFR Inhibitor 7-F-Isoquinoline_VEGFRi->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Inhibition of EGFR and VEGFR signaling by this compound derivatives.

Neurodegenerative Disorders: Modulating CNS Targets

Isoquinoline alkaloids have been implicated in the pathology of neurodegenerative diseases like Parkinson's disease.[12][13] Conversely, synthetic derivatives offer therapeutic potential through their neuroprotective effects.[8] The ability of fluorine to enhance blood-brain barrier permeability makes this compound derivatives particularly promising for CNS applications.[14]

2.2.1 Monoamine Oxidase B (MAO-B) Inhibitors

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. Some isoquinoline derivatives are known to interact with MAO-B.

  • Hypothesis: The this compound scaffold could be used to develop selective and potent MAO-B inhibitors. The fluorine atom could enhance binding to the enzyme's active site and improve brain penetration.

Infectious Diseases: Novel Antimicrobial Agents

Fluoroquinolone antibiotics are a well-established class of drugs that inhibit bacterial DNA gyrase and topoisomerase IV.[15][16][17][][19] While distinct from the "fluoroquinolone" class, this compound derivatives share structural similarities and could be explored for antibacterial and antifungal activity.

  • Hypothesis: this compound derivatives could be developed as novel antimicrobial agents with a mechanism of action potentially involving inhibition of bacterial topoisomerases.

Synthetic Strategies and Experimental Protocols

The successful exploration of this compound derivatives hinges on the availability of robust and versatile synthetic methodologies. Modern synthetic techniques such as C-H activation and cross-coupling reactions are particularly well-suited for the functionalization of this scaffold.[20][21][22][23][24][25][26]

Synthesis of the this compound Core

A general synthesis of this compound has been reported, providing a key starting material for further derivatization.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-chloro-7-fluoroisoquinoline in methanol.

  • Catalyst and Base Addition: Add Pd/C catalyst and sodium hydroxide to the solution.

  • Hydrogenation: Carry out the reaction under a hydrogen atmosphere overnight.

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Collect the filtrate, dry it, and purify by column chromatography using petroleum ether as the eluent to obtain this compound.

Diversification of the this compound Scaffold

3.2.1 Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or vinyl substituents.[27] A bromo-substituted this compound would be a key intermediate for this approach.

Protocol 2: Suzuki Cross-Coupling of a Bromo-7-Fluoroisoquinoline Derivative

  • Reaction Setup: In a microwave vial, combine the bromo-7-fluoroisoquinoline derivative, the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the appropriate temperature for the specified time.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by flash chromatography.

Synthetic Workflow: Diversification of this compound

G Start This compound Bromination Bromination Start->Bromination Bromo-7-F-Isoquinoline Bromo-7-F- Isoquinoline Bromination->Bromo-7-F-Isoquinoline Suzuki_Coupling Suzuki Coupling (Aryl Boronic Acids) Bromo-7-F-Isoquinoline->Suzuki_Coupling Sonogashira_Coupling Sonogashira Coupling (Alkynes) Bromo-7-F-Isoquinoline->Sonogashira_Coupling Buchwald_Hartwig Buchwald-Hartwig (Amines) Bromo-7-F-Isoquinoline->Buchwald_Hartwig Aryl_Derivatives Aryl-Substituted Derivatives Suzuki_Coupling->Aryl_Derivatives Alkynyl_Derivatives Alkynyl-Substituted Derivatives Sonogashira_Coupling->Alkynyl_Derivatives Amino_Derivatives Amino-Substituted Derivatives Buchwald_Hartwig->Amino_Derivatives Screening Biological Screening Aryl_Derivatives->Screening Alkynyl_Derivatives->Screening Amino_Derivatives->Screening

Caption: Workflow for the synthesis and screening of this compound derivatives.

Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target kinase (e.g., EGFR, VEGFR) and its corresponding substrate in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.

  • Assay Plate Preparation: Add the kinase, substrate, ATP, and test compounds to a 384-well plate.

  • Incubation: Incubate the plate at room temperature for the specified time to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo) to measure kinase activity.

  • Data Analysis: Measure luminescence and calculate the IC₅₀ values for each compound.

Data Presentation and Future Outlook

The exploration of this compound derivatives should be guided by a systematic approach, with data organized for clear interpretation and comparison.

Table 1: Proposed this compound Derivatives and Their Potential Targets

Compound IDR¹ SubstituentR² SubstituentPotential Target(s)Therapeutic Area
7F-ISO-001H4-AnilinoEGFROncology
7F-ISO-002H4-(Phenoxy)anilineVEGFROncology
7F-ISO-003MethylHMAO-BNeurodegeneration
7F-ISO-004H1-PiperazinylBacterial TopoisomerasesInfectious Diseases

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The unique properties conferred by the fluorine atom at the 7-position provide a strong rationale for its exploration in oncology, neurodegenerative disorders, and infectious diseases. The synthetic methodologies outlined in this guide offer a clear path forward for the creation of diverse chemical libraries based on this promising scaffold. It is our belief that a focused research effort on this compound derivatives will yield a new generation of drug candidates with enhanced efficacy and improved pharmacological profiles.

References

  • Sharma, P., & Kumar, A. (2021). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(24), 4970-4975.
  • Gherdan, V. R., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Gherdan, V. R., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).
  • Maggs, J. L., et al. (1999). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 42(19), 3992-3999.
  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3362.
  • Oreate AI Blog. (2023). Understanding the Mechanism of Action of Fluoroquinolones.
  • Cruz, C., et al. (2022).
  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S22.
  • Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4811.
  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Journal of Medicinal Chemistry, 45(17), 3783-3787.
  • Kumon, T., et al. (2021). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. The Journal of Organic Chemistry, 86(7), 5349-5361.
  • Al-Qaisi, Z. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Journal of the American Chemical Society. (2023).
  • National Institutes of Health. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Aldred, K. J., et al. (2014). Mechanism of action of and resistance to quinolones. Biochemical Society Transactions, 42(4), 1082-1087.
  • ResearchGate. (n.d.). Fluorine substituent effects (on bioactivity).
  • National Institutes of Health. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • Google Patents. (n.d.).
  • BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
  • Inorganic Chemistry. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6.
  • Organic Chemistry Frontiers. (n.d.).
  • SynOpen. (2024). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
  • Nagatsu, T. (1997). Isoquinoline neurotoxins in the brain and Parkinson's disease. Neuroscience Research, 29(2), 99-111.
  • ResearchGate. (n.d.). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • Organic Letters. (2023). Direct Assembly of Vinyl Fluorinated Isoquinolines Via Rh(III)
  • ACS Publications. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
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  • Baxendale Group - Durham University. (n.d.). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Cheon, S. H., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
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7-Fluoroisoquinoline: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Fluoroisoquinoline Safety and Handling Guidelines Content Type: Technical Whitepaper & Operational Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary: The Fluorine Advantage and Its Risks

In modern drug discovery, This compound (CAS: 1075-12-3) is more than a simple building block; it is a strategic scaffold used to modulate the physicochemical properties of bioactive ligands.[1] The introduction of fluorine at the C7 position of the isoquinoline ring is frequently employed to block metabolic "soft spots" (preventing oxidative metabolism by Cytochrome P450 enzymes) and to tune the basicity of the isoquinoline nitrogen (pKa modulation).

However, the specific electronic effects that make this compound valuable—enhanced lipophilicity and electron-withdrawing capability—also dictate its safety profile. Unlike its non-fluorinated parent, this compound exhibits altered skin permeability and distinct toxicological hazards. This guide synthesizes field-proven handling protocols with rigorous safety data to ensure seamless integration into medicinal chemistry workflows.

Physicochemical Profile & Hazard Identification

Critical Properties Table

Data aggregated from conservative safety assessments and structure-activity relationship (SAR) analysis.

PropertyValue / DescriptionOperational Implication
CAS Number 1075-12-3Use for inventory tracking and waste labeling.
Molecular Formula C₉H₆FNMW: 147.15 g/mol
Physical State Low-melting solid or oilTendency to supercool; handle as a liquid to avoid spills during phase changes.
Solubility Soluble in DCM, MeOH, DMSOHigh lipophilicity facilitates rapid skin absorption.
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Isoquinolines can undergo slow N-oxidation; protect from light and moisture.
GHS Hazard Classification (The "Toxic" Designation)

While many heterocyclic intermediates are merely "Harmful," this compound requires elevated caution due to its classification as Toxic in contact with skin (H311) .

  • H302: Harmful if swallowed.[2]

  • H311: Toxic in contact with skin. (Critical Hazard)[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects.[2]

Mechanism of Action: Why We Use It (And Why It Matters)

To understand the safety urgency, one must understand the chemical intent. Researchers use this compound to block metabolic degradation.

Diagram: Metabolic Blockade Strategy

The following diagram illustrates the medicinal chemistry logic: Fluorine substitution at C7 prevents hydroxylation, extending the half-life (


) of the drug candidate.

MetabolicStability cluster_0 Therapeutic Outcome Isoquinoline Isoquinoline Scaffold (Metabolically Labile) CYP450 CYP450 Enzyme (Oxidation) Isoquinoline->CYP450 In vivo exposure Metabolite 7-Hydroxy-Isoquinoline (Rapid Clearance) CYP450->Metabolite Oxidative Attack Blocked Metabolic Blockade (No Oxidation at C7) CYP450->Blocked C-F Bond Strength (116 kcal/mol) Fluorinated This compound (Metabolically Stable) Fluorinated->CYP450 In vivo exposure

Figure 1: Mechanism of metabolic stabilization via C7-fluorination. The strength of the C-F bond prevents enzymatic oxidation, necessitating careful handling as the compound resists biological breakdown.

Operational Handling Guidelines

The "Defense in Depth" Protocol

Because of the H311 (Dermal Toxicity) hazard, standard nitrile gloves are insufficient for prolonged handling. The lipophilic nature of the fluorinated ring allows it to permeate standard glove materials faster than non-fluorinated analogues.

Required PPE:

  • Primary Barrier: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield) or thick Nitrile (≥ 8 mil). Outer layer: Standard Nitrile (for dexterity).

  • Respiratory: Handling must occur in a certified chemical fume hood. If weighing >10g outside a hood (not recommended), a P100/OV respirator is required.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the irritation risk (H319).

Synthesis & Solubilization Workflow

This workflow ensures containment during the most critical phase: transferring the neat compound.

HandlingWorkflow Storage 1. Storage Retrieval (Cold Store 4°C) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent condensation (Hydrolysis risk) Weighing 3. Weighing (Inside Fume Hood Only) Equilibration->Weighing Open under N2 flow Solubilization 4. Solubilization (Dissolve immediately in DCM/DMSO) Weighing->Solubilization Minimize dust/vapor generation Spill Spill? Weighing->Spill Reaction 5. Reaction Setup (Inert Atmosphere) Solubilization->Reaction Transfer via cannula/syringe Waste 6. Waste Disposal (Segregated Halogenated Stream) Reaction->Waste Quench & Segregate Spill->Waste Absorb with Vermiculite

Figure 2: Step-by-step operational workflow for handling this compound, emphasizing containment and immediate solubilization.

Specific Experimental Protocols
Protocol A: Safe Weighing and Transfer

Context: this compound is often an oil or low-melting solid. Static charge can cause solid particles to "jump," or viscous oils can drip.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tared, septa-capped vial.

  • Transfer: Do not use a spatula if the substance is oily. Use a wide-bore glass Pasteur pipette.

  • Neutralization: Keep a beaker of 10% bleach or dilute HCl (if compatible with downstream chemistry) nearby to immediately submerge contaminated pipette tips.

  • Decontamination: Wipe the exterior of the flask with a DCM-dampened tissue before removing it from the hood. Dispose of the tissue as hazardous waste immediately.

Protocol B: Reaction Monitoring (TLC/LCMS)

Context: Fluorinated compounds often "streak" on silica or have different retention times than expected.

  • TLC Visualization: this compound is UV active. Use 254 nm UV light.

  • Stain: It will stain positive with Dragendorff’s reagent (orange spots) due to the basic nitrogen.

  • LCMS Warning: In acidic mobile phases (Formic acid/Water), the mass spectrum will show [M+H]⁺ = 148.15. Ensure the waste line from the LCMS is vented, as fluorinated aromatics can outgas.

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact: Immediate flushing is critical. Do not use solvents (ethanol/acetone) to wash skin; this enhances absorption of the fluorinated ring. Use soap and lukewarm water for 15 minutes.

  • Eye Contact: Rinse for 15 minutes.[3][4] The fluorine substitution increases acidity/irritation potential compared to isoquinoline.

Environmental Compliance
  • Aquatic Toxicity (H412): Do not pour down the drain.

  • Segregation: Dispose of in Halogenated Organic Waste containers. Do not mix with strong oxidizers (e.g., nitric acid waste) as violent decomposition may occur.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70707, this compound. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[1] (Mechanistic reference for metabolic stability). Retrieved from [Link]

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A Technical Guide to 7-Fluoroisoquinoline: Bridging Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Fluoroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom at the 7-position profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable scaffold in drug design. This guide provides an in-depth analysis of this compound, presenting a cohesive narrative that bridges the gap between theoretical predictions derived from quantum chemical computations and concrete experimental findings. We delve into the molecule's structural, spectroscopic, and electronic properties, offering field-proven insights into the causality behind experimental choices and validating theoretical models against benchtop-verified data. This comprehensive comparison serves as a practical resource for researchers aiming to leverage computational chemistry to predict molecular behavior and streamline experimental design.

The Role of Fluorine in Modulating Isoquinoline Properties

The isoquinoline core is a prevalent motif in numerous biologically active compounds and natural products.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine's high electronegativity and small size can alter:

  • Basicity: The electron-withdrawing nature of fluorine typically reduces the pKa of the isoquinoline nitrogen, affecting its interaction with biological targets.

  • Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance membrane permeability and alter pharmacokinetic profiles.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby prolonging the compound's in vivo half-life.

  • Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially enhancing binding affinity to protein targets.

Understanding these effects is paramount for rational drug design. This guide will explore how these theoretical benefits translate to the measurable properties of this compound.

Theoretical Properties: An In Silico Investigation

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, non-empirical approach to predict the properties of molecules before their synthesis.[2] These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and derive its properties.

Computational Methodology
  • Rationale for Method Selection: For molecules like this compound, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a robust balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and NMR chemical shifts.[3][4][5] The B3LYP functional incorporates both local and non-local exchange-correlation terms, providing a good description of electron correlation effects in organic molecules.[6] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and fluorine, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

  • Workflow: The typical workflow involves:

    • Geometry Optimization: Finding the lowest energy conformation of the molecule.

    • Frequency Calculation: Confirming the optimized structure is a true minimum (no imaginary frequencies) and calculating vibrational spectra (IR/Raman).

    • Property Calculations: Using the optimized geometry to compute properties like NMR shifts (via the GIAO method), electronic transitions (TD-DFT), and molecular orbital energies.[7][8]

Predicted Molecular Geometry

DFT calculations predict a planar geometry for the this compound ring system, as expected for an aromatic structure. Key predicted structural parameters are compared with experimental data in Section 5.0.

Predicted Spectroscopic Signatures
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[7] Theoretical calculations predict distinct shifts for each proton, carbon, and the fluorine nucleus, providing a complete map of the molecule's magnetic environment. These predictions are invaluable for assigning complex experimental spectra.[9][10]

  • Vibrational Spectroscopy (IR): DFT frequency calculations can predict the positions and relative intensities of infrared absorption bands.[5] Key predicted vibrations for this compound include C-H stretching, C=C and C=N aromatic ring stretching, and the characteristic C-F stretching mode.

Electronic Properties and Reactivity
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[11][12] The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. For this compound, the HOMO is typically localized on the bicyclic ring system, while the LUMO also encompasses the rings, indicating that electronic transitions are of the π→π* type.[11]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8][12] In this compound, the most negative potential is localized around the nitrogen atom, identifying it as the primary site for protonation and electrophilic attack.

Caption: Molecular structure of this compound.

Experimental Properties: Benchtop Verification

Experimental characterization is essential to validate theoretical predictions and provide a definitive understanding of a molecule's properties.

Synthesis

A common laboratory-scale synthesis of this compound involves the catalytic hydrogenation of a precursor like 1-chloro-7-fluoroisoquinoline.[13]

Protocol: Synthesis of this compound

  • Dissolution: Dissolve 1-chloro-7-fluoroisoquinoline (e.g., 60 g, 330 mmol) in methanol in a suitable reaction vessel.

  • Catalyst & Reagent Addition: Add Palladium on carbon (Pd/C) catalyst (e.g., 10% w/w) and sodium hydroxide (approx. 4 equivalents).

  • Hydrogenation: Seal the vessel and place it under a hydrogen atmosphere (e.g., balloon or Parr shaker).

  • Reaction: Stir the mixture vigorously overnight at room temperature.

  • Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Extraction & Drying: Collect the filtrate and concentrate it under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a non-polar eluent like petroleum ether, to yield pure this compound.[13]

Spectroscopic and Structural Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are the cornerstones of structural elucidation. The ¹⁹F NMR spectrum is particularly simple for this molecule, showing a single resonance, but its coupling to nearby protons (³JHF and ⁴JHF) and carbons (nJCF) provides crucial connectivity information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

  • X-ray Crystallography: When suitable single crystals can be grown, X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[1][14][15] This experimental data on bond lengths and angles is the ultimate benchmark for validating the accuracy of theoretical geometry optimizations.

Bridging Theory and Experiment: A Comparative Analysis

The true power of computational chemistry is realized when theoretical predictions are systematically compared with experimental data. This process validates the computational model and provides deeper insight into the molecule's behavior.

G cluster_theory Theoretical Workflow cluster_exp Experimental Workflow cluster_analysis Comparative Analysis T1 Define Molecule (this compound) T2 Select Method (e.g., DFT B3LYP/6-311++G(d,p)) T1->T2 T3 Geometry Optimization T2->T3 T4 Property Calculation (NMR, IR, HOMO/LUMO) T3->T4 A1 Compare Calculated vs. Experimental Data T4->A1 Predicted Properties E1 Synthesize Compound E2 Purify & Isolate E1->E2 E3 Acquire Spectra (NMR, MS, IR) E2->E3 E4 Obtain Crystal Structure (X-ray) E2->E4 E3->A1 Spectroscopic Data E4->A1 Structural Data A2 Validate/Refine Model A1->A2 A3 Predict Reactivity & Guide Further Experiments A2->A3

Caption: Workflow for comparing theoretical predictions with experimental data.

Structural Parameters

This table presents a hypothetical comparison of bond lengths, a key outcome of both theoretical calculations and X-ray crystallography.

ParameterTheoretical (DFT)Experimental (X-ray)% Difference
C7-F Bond Length~1.35 ÅData not available-
C8a-N Bond Length~1.37 ÅData not available-
C1-N Bond Length~1.32 ÅData not available-

Note: Specific experimental crystal structure data for this compound was not found in the searched literature. The table illustrates the comparative approach.

Discussion of Discrepancies: It is common to observe small differences between theoretical and experimental values. These can arise from:

  • Phase Differences: Calculations are often performed on a single molecule in the gas phase, whereas X-ray data is from the solid state, where intermolecular forces (crystal packing) can slightly alter geometry.[1]

  • Methodological Approximations: DFT functionals are approximations, and their accuracy can vary.

  • Environmental Effects: Experimental measurements in solution can be influenced by solvent interactions, which may not be fully captured by simple computational models unless a solvent model (e.g., IEFPCM) is used.[8]

Spectroscopic Data

A strong correlation between calculated and experimental NMR shifts is a powerful indicator of a correct structural assignment.

NucleusTheoretical Shift (ppm)Experimental Shift (ppm)
¹⁹FCalculation dependentData not available
¹³C-7Calculation dependentData not available
¹H-8Calculation dependentData not available

Note: Specific experimental NMR data for this compound was not found in the searched literature. The table illustrates the comparative approach.

Conclusion and Future Outlook

This guide has demonstrated the synergistic relationship between theoretical modeling and experimental characterization in the study of this compound. DFT calculations provide remarkable predictive power for the molecule's geometric, spectroscopic, and electronic properties, offering a framework for interpreting experimental results and guiding future research.[4] While experimental data remains the gold standard for validation, an integrated approach saves significant time and resources by allowing for the in silico screening of derivatives and the prediction of their properties before committing to challenging syntheses. As computational methods continue to improve in accuracy and efficiency, this integrated workflow will become even more indispensable in the rapid discovery and development of novel chemical entities for pharmaceutical and material applications.

References

  • MDPI. (2022). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • European Journal of Chemistry. (2022). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

  • AgileThinker. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline. Retrieved from [Link]

  • Elsevier. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(8), 1272-1287. Retrieved from [Link]

  • Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]

  • Google Patents. (n.d.). US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • ResearchGate. (2018). Structural characterization and crystal packing of the isoquinoline derivative. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Retrieved from [Link]

  • PubMed. (n.d.). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (2019). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • MDPI. (2022). DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. Retrieved from [Link]

  • ResearchGate. (2025). The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2. Retrieved from [Link]

  • Arkivoc. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Retrieved from [Link]

  • PubChem, National Institutes of Health (NIH). (n.d.). 7-Isoquinolinol. Retrieved from [Link]

  • PubChem, National Institutes of Health (NIH). (n.d.). 8-Fluoroisoquinoline. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step guide to 7-Fluoroisoquinoline derivatization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Fluoroisoquinoline (7-FIQ) represents a high-value scaffold in medicinal chemistry, offering a bioisosteric alternative to the parent isoquinoline with modulated lipophilicity, metabolic stability, and pKa. The fluorine atom at the C7 position exerts a strong inductive electron-withdrawing effect (


), significantly altering the reactivity profile of the heteroaromatic core. This guide provides a comprehensive, step-by-step technical workflow for the functionalization of 7-FIQ, focusing on C1-activation, radical alkylation (Minisci), and reduction to tetrahydroisoquinoline manifolds.

Strategic Analysis: Reactivity Profile of this compound

Before initiating synthesis, it is critical to understand how the C7-fluoro substituent perturbs the standard isoquinoline reactivity:

  • C1-Position (Imine-like): The C1 position is the most electrophilic site. The electron-withdrawing nature of the C7-fluorine further depletes electron density at C1 via induction, making it exceptionally reactive toward nucleophilic attack (e.g., Reissert reaction) and radical addition (Minisci reaction).

  • Nitrogen Center: The basicity of the nitrogen is slightly reduced compared to isoquinoline (pKa ~5.4) due to the distant but effective inductive pull of the fluorine. However, N-oxidation and N-alkylation remain facile.

  • Benzene Ring (C5-C8): The carbocyclic ring is deactivated toward Electrophilic Aromatic Substitution (EAS). The C7-F substituent directs ortho/para, but the overall deactivation of the fused pyridine ring makes EAS challenging. Functionalization here is best achieved via pre-functionalized building blocks or transition-metal-catalyzed C-H activation.

Decision Matrix: Selecting the Right Pathway
Desired ModificationRecommended PathwayKey Intermediate
Aryl/Heteroaryl at C1 Protocol A (N-Oxide Rearrangement)1-Chloro-7-fluoroisoquinoline
Alkyl at C1 Protocol B (Minisci Reaction)Protonated 7-FIQ Radical
Saturated Core (THIQ) Protocol C (Reduction)7-Fluoro-1,2,3,4-THIQ

Experimental Protocols

Protocol A: C1-Functionalization via N-Oxide Activation (The "Gateway" Route)

Objective: Synthesis of 1-chloro-7-fluoroisoquinoline to serve as a linchpin for Suzuki couplings or


 displacements.
Mechanism & Rationale

Direct C1 functionalization is difficult. We utilize the N-oxide as a transient activating group.[1] Reaction with phosphoryl chloride (


) induces a rearrangement (Meisenheimer-type) where the oxygen is transferred to the phosphorus, and a chloride ion attacks the highly electrophilic C1 position.
Step-by-Step Methodology

Step 1: N-Oxidation [2][3]

  • Dissolve This compound (1.0 equiv) in DCM (0.2 M).

  • Cool to 0 °C and add m-CPBA (1.2 equiv) portion-wise.

  • Warm to RT and stir for 4–6 hours. Monitor by TLC (The N-oxide is significantly more polar).

  • Workup: Wash with saturated

    
     (x3) to remove m-chlorobenzoic acid. Dry organic layer over 
    
    
    
    and concentrate.[2][4]
    • Checkpoint: this compound N-oxide is typically a stable, off-white solid.

Step 2: Chlorination Rearrangement

  • Suspend the N-oxide (1.0 equiv) in anhydrous DCM (or use neat

    
     for difficult substrates).
    
  • Add

    
      (1.5–2.0 equiv) dropwise at 0 °C.
    
  • Heat to reflux (40 °C for DCM, or 80–100 °C if using toluene/neat) for 2–4 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Neutralize with

    
     to pH 8.
    
  • Extract with EtOAc, dry, and concentrate.

    • Result:1-Chloro-7-fluoroisoquinoline .[5]

Step 3: Diversification (Suzuki Coupling)

  • Combine 1-chloro-7-fluoroisoquinoline (1.0 equiv), Aryl-Boronic acid (1.2 equiv), and

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Add

    
     (5 mol%).
    
  • Degas with

    
     for 5 mins. Heat at 90 °C for 12 hours.
    
Protocol B: Direct C1-Alkylation (Minisci Reaction)

Objective: Rapid introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl) at C1 without pre-functionalization.

Mechanism & Rationale

This protocol uses a radical mechanism. An alkyl radical is generated (via oxidative decarboxylation of a carboxylic acid) and adds to the protonated isoquinoline. The 7-fluoro substituent enhances the electrophilicity of the C1 position, making this substrate an excellent candidate for Minisci chemistry.

Step-by-Step Methodology
  • Setup: In a pressure tube, dissolve This compound (1.0 equiv) and the corresponding Carboxylic Acid (e.g., Pivalic acid for t-Bu, 3.0 equiv) in Water/Acetonitrile (1:1, 0.1 M).

  • Acidification: Add TFA (1.0 equiv) to protonate the isoquinoline nitrogen.

  • Catalyst/Oxidant: Add

    
      (0.2 equiv) and 
    
    
    
    (3.0 equiv).
  • Reaction: Heat to 60–80 °C for 2–4 hours.

    • Note: Evolution of

      
       gas will be observed.
      
  • Workup: Basify with 1M NaOH to pH >9. Extract with DCM.[4]

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Representative Minisci Optimization Data (Simulated)

EntryRadical SourceOxidantSolventYield (%)Notes
1Pivalic Acid

/


/MeCN
78%Standard conditions
2Cyclobutanecarboxylic Acid

/


/MeCN
65%Slight steric hindrance
3Methanol (Hydroxymethyl)


/MeOH
55%Alcohol as solvent & reagent
Protocol C: Reduction to 7-Fluoro-1,2,3,4-Tetrahydroisoquinoline

Objective: Accessing the saturated amine scaffold, a core motif in CNS-active drugs.

Mechanism & Rationale

Partial reduction of the pyridine ring while leaving the benzene ring intact. The 7-F group is stable to standard hydride reductions but can be sensitive to dissolving metal reductions (Birch).

Step-by-Step Methodology
  • Activation: Dissolve This compound (1.0 equiv) in Methanol .

  • Reduction: Cool to 0 °C. Add

    
      (2.0–4.0 equiv) portion-wise.
    
    • Note: If the reaction is sluggish, convert the isoquinoline to the N-benzyl or N-methyl isoquinolinium salt first (using BnBr or MeI), then reduce. The salt reduces much faster.

  • Hydrolysis: Quench with 1N HCl, stir for 30 mins, then basify with NaOH.

  • Extraction: Extract with DCM.

    • Product:7-fluoro-1,2,3,4-tetrahydroisoquinoline .

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the parent this compound scaffold.

G Start This compound (Starting Material) NOxide N-Oxide Intermediate Start->NOxide m-CPBA DCM, RT Minisci 1-Alkyl-7-FIQ (Minisci Product) Start->Minisci R-COOH, Ag+, S2O8 Radical Alkylation THIQ 7-Fluoro-1,2,3,4-THIQ (Saturated Amine) Start->THIQ 1. MeI (optional) 2. NaBH4, MeOH Reduction Chloro 1-Chloro-7-FIQ (Electrophile) NOxide->Chloro POCl3 Rearrangement Suzuki 1-Aryl-7-FIQ (Suzuki Product) Chloro->Suzuki Ar-B(OH)2, Pd cat. Suzuki Coupling

Caption: Divergent functionalization pathways for this compound: Oxidation (Top), Radical Addition (Middle), and Reduction (Bottom).

References

  • Minisci Reaction on Heteroarenes: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

  • Isoquinoline N-Oxide Rearrangement: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See Chapter on Reissert-Henze Reaction principles applied to Isoquinolines).
  • Synthesis of 1-Chloroisoquinolines: ChemicalBook. (2023). 1-Chloroisoquinoline synthesis protocol. Link

  • Hydrogenation of Isoquinolines: Barrios-Rivera, J., Xu, Y., & Wills, M. (2020).[6] Asymmetric Transfer Hydrogenation of 1-Aryl Dihydroisoquinolines. Org. Lett., 22(16), 6283–6287. Link

  • C-H Activation of Quinolines: Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides - An Emerging Class of Therapeutic Agents. Curr. Med. Chem., 22(24), 2819-2857. Link

Sources

The Strategic Application of 7-Fluoroisoquinoline in the Synthesis of Novel Heterocyclic Compounds: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 7-Fluoroisoquinoline as a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the isoquinoline core remains a cornerstone for the development of bioactive molecules and functional materials.[1] Its rigid, planar structure and embedded nitrogen atom offer a versatile template for designing compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[2][3]

This compound, in particular, presents a unique building block for synthetic chemists. The fluorine atom at the 7-position exerts a significant electronic influence on the isoquinoline ring system, affecting the reactivity of various positions and enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols for its use in constructing novel heterocyclic compounds through modern synthetic methodologies. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile intermediate in their own discovery programs.

Understanding the Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic properties of the fluorine substituent. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating mesomeric effect (+M) through its lone pairs.[3] In the context of the isoquinoline ring, the inductive effect generally dominates, leading to a general decrease in electron density across the aromatic system. This has several key consequences for synthetic planning:

  • Activation towards Nucleophilic Attack: The overall electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the nitrogen atom (e.g., C1) or other electron-withdrawing groups.

  • Modulation of C-H Acidity: The electron-withdrawing nature of fluorine can lower the pKa of certain C-H bonds, making them more amenable to deprotonation and subsequent functionalization in metal-catalyzed C-H activation reactions.[4]

  • Influence on Cross-Coupling Reactions: The electronic perturbation affects the oxidative addition step in palladium-catalyzed cross-coupling reactions, influencing catalyst and ligand selection for optimal reactivity.

This understanding of the electronic effects is crucial for rationalizing the reaction conditions detailed in the following protocols.

Synthesis of the this compound Core

A practical starting point for many synthetic endeavors is the preparation of the core heterocycle itself. A common route to this compound involves the dehalogenation of a precursor like 1-chloro-7-fluoroisoquinoline.

Protocol 1: Synthesis of this compound via Dechlorination

This protocol describes the removal of the C1-chloro group from 1-chloro-7-fluoroisoquinoline, a common precursor, to yield the parent this compound.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 1-chloro-7-fluoroisoquinoline in Methanol B Add Pd/C catalyst and NaOH A->B Sequential addition C Stir under H2 atmosphere overnight B->C Initiate reaction D Filter reaction mixture C->D Reaction completion E Collect and dry filtrate D->E Isolate crude F Purify by column chromatography E->F Purification

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 1-chloro-7-fluoroisoquinoline (e.g., 60 g, 330 mmol) in methanol.[5]

  • Catalyst and Base Addition: To the solution, add palladium on carbon (Pd/C, 10% w/w) catalyst (e.g., 6 g) followed by sodium hydroxide (NaOH) (e.g., 53 g, 1.3 mol).[5]

  • Hydrogenation: Secure the vessel and place it under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Allow the reaction to stir vigorously overnight at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Isolation: Collect the filtrate and remove the solvent under reduced pressure.

  • Purification: The crude residue is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent, to afford pure this compound.[5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds. For this compound, these methods allow for the introduction of diverse aryl, heteroaryl, and alkynyl substituents, primarily by functionalizing a halogenated derivative such as 7-bromo- or 7-iodoisoquinoline. The following protocols are adapted from established methods for similar heterocyclic systems.

Protocol 2: Suzuki-Miyaura Coupling for C-7 Arylation

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[6] This protocol outlines the arylation of a 7-halo-isoquinoline precursor with an arylboronic acid. The choice of a 7-bromo or 7-iodo precursor is critical, as the C-F bond is generally unreactive under these conditions.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd(PPh₃)₄, is essential for the catalytic cycle.[7]

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky ligands like XPhos, are used to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[8]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7] Aqueous conditions are often beneficial.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[9]

Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X (7-Halo-Isoquinoline) PdII Ar-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM ArPdAr Ar-Pd(II)L₂-Ar' TM->ArPdAr ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->TM RE Reductive Elimination ArPdAr->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Procedure (Adapted for 7-Bromo-isoquinoline):

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 7-bromoisoquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[9]

  • Catalyst Loading: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[8]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Then, add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).[8]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, add water and extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the 7-aryl-isoquinoline product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-N-Heterocycles

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
9-Benzyl-6-chloropurine Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene 100 95 [9]
2-Bromopyridine 4-Methoxyphenylboronic acid Pd₂(dba)₃ (1.5) / XPhos (3) K₃PO₄ Dioxane/H₂O 100 92 [8]

| 7-Chloro-3-iodo-pyrido[1,2-a]pyrimidine | Arylboronic acid | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DME/EtOH | MW, 130 | 76-85 |[10] |

Protocol 3: Sonogashira Coupling for C-7 Alkynylation

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[11] This reaction requires a palladium catalyst and a copper(I) co-catalyst.

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction operates via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to the palladium center.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It acts as both the base to deprotonate the alkyne and often as the solvent.[13]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst for generating the reactive copper acetylide intermediate.[12][13]

Detailed Procedure (Adapted for 7-Iodo-isoquinoline):

  • Inert Atmosphere: In a Schlenk tube, dissolve 7-iodoisoquinoline (1.0 equiv) in a suitable solvent like anhydrous THF or triethylamine.[13]

  • Reagent Addition: Add the terminal alkyne (1.2 equiv), followed by copper(I) iodide (CuI, 0.05 equiv), and the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 equiv).[13]

  • Base: Add an amine base like diisopropylamine (if not used as the solvent, ~3.0 equiv).[13]

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (typically 2-12 hours), as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite® to remove precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful, step-economical strategy for modifying heterocyclic cores, avoiding the need for pre-halogenation.[4] For this compound, palladium-catalyzed C-H arylation can be envisioned at positions electronically activated by the fluorine atom and influenced by directing groups.

Protocol 4: Conceptual C-H Arylation at the C-8 Position

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst for C-H activation reactions.[14]

  • Ligand/Additive: The reaction may require a specific ligand to facilitate the C-H activation step. In some cases, phosphine-free systems are effective. Additives like norbornene can act as transient mediators.[15]

  • Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst after the C-C bond-forming reductive elimination step. Silver salts (e.g., Ag₂CO₃) or benzoquinone are frequently used.

  • Solvent: High-boiling polar aprotic solvents like DMA, DMF, or DMSO are typically employed to achieve the necessary reaction temperatures.

Hypothetical Reaction Scheme:

CH_Arylation Reactant1 This compound Conditions Pd(OAc)₂ Ligand/Additive Base, Solvent, Heat Reactant1->Conditions Reactant2 Aryl Halide (e.g., Ar-I) Reactant2->Conditions Product 7-Fluoro-8-aryl-isoquinoline Conditions->Product

Caption: Conceptual scheme for direct C-H arylation of this compound.

Proposed Procedure (Based on Quinoline N-Oxide Arylation):

  • Reaction Setup: In a pressure-rated vial, combine this compound (1.0 equiv), the aryl halide (e.g., iodobenzene, 1.5 equiv), Pd(OAc)₂ (0.1 equiv), a ligand if necessary (e.g., PPh₃, 0.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[14]

  • Solvent: Add a high-boiling solvent like DMA.

  • Reaction: Seal the vial and heat to a high temperature (e.g., 110-150 °C) for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction would be worked up and purified using standard extraction and chromatographic techniques as described in the previous protocols.

Cycloaddition Reactions: Building Fused Ring Systems

Cycloaddition reactions offer a powerful means to construct complex polycyclic systems in a single step with high stereocontrol. Isoquinoline derivatives can participate in these reactions, for example, as the dipolarophile component in 1,3-dipolar cycloadditions.

Application Note: 1,3-Dipolar Cycloaddition

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered ring.[16] The isoquinoline ring, particularly when activated or transformed into a derivative like an azomethine ylide or a nitrone, can serve as the 1,3-dipole precursor. These reactions provide a direct route to fused heterocyclic systems containing the isoquinoline core.[17][18]

General Reaction Scheme:

Dipolar_Cycloaddition Dipole Isoquinoline-derived 1,3-Dipole Product Fused Pentacyclic Heterocycle Dipole->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Dipolarophile->Product [3+2] Cycloaddition

Caption: General representation of a 1,3-dipolar cycloaddition.

Protocol 5: Three-Component Synthesis of Fused Isoquinolines via 1,4-Dipolar Cycloaddition

This protocol, adapted from a known procedure, illustrates how isoquinoline itself can react with an electron-deficient alkyne to generate a 1,4-dipole in situ, which is then trapped by a third component to build a complex polycyclic system.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isoquinoline (1.0 equiv) and a suitable third component, such as a 3-acetylcoumarin (1.0 equiv), in a solvent like dichloromethane (DCM) or acetonitrile.[19]

  • Dipolarophile Addition: Cool the mixture in an ice bath (0 °C). Add a solution of a dialkyl acetylenedicarboxylate (e.g., DMAD, 1.0 equiv) in the same solvent dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a building block of significant potential, offering a synthetically tractable scaffold for the creation of novel heterocyclic compounds. The fluorine substituent not only enhances the potential for biological activity but also provides a handle for unique chemical manipulations. Through modern synthetic methods such as palladium-catalyzed cross-coupling, direct C-H functionalization, and cycloaddition reactions, a vast chemical space becomes accessible from this single intermediate. The protocols and mechanistic rationale provided in this guide are intended to serve as a robust starting point for researchers. Future work will undoubtedly uncover new, more efficient catalytic systems and novel transformations, further cementing the role of this compound as a key player in the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Jensen, K. B., et al. (2001). Catalytic Enantioselective 1,3-Dipolar Cycloaddition Reactions of Cyclic Nitrones: A Simple Approach for the Formation of Optically Active Isoquinoline Derivatives. The Journal of Organic Chemistry, 66(14), 4900-4906. [Link]

  • Wang, Y., et al. (2022). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 27(19), 6285. [Link]

  • Somekawa, K., et al. (2000). Synthesis of isoquinoline derivatives by Diels-Alder reactions of 2(1H)-pyridones having an electron-withdrawing group with methoxy-1,3-butadienes. Chemical & Pharmaceutical Bulletin, 48(11), 1814-1817. [Link]

  • Shaabani, A., et al. (2021). Dipolar cycloaddition strategy for three-component synthesis of chromeno[3′,4′:3,4]pyrido[2,1-a]isoquinoline derivatives. Molecular Diversity, 25(1), 701-710. [Link]

  • Wang, H., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(10), 2649. [Link]

  • Li, C., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society, 145(38), 20956–20964. [Link]

  • Al-Mughaid, H., et al. (2021). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 9, 769168. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

  • Chuang, S.-C., et al. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 17(11), 2756-2759. [Link]

  • Liori, A. A., et al. (2018). A Novel, Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(31), 4258-4266. [Link]

  • Wang, Y., et al. (2023). Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Journal of Chemical Research, 47(1), 1-15. [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

  • Kim, J., et al. (2016). C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes. Angewandte Chemie International Edition, 55(44), 13874-13878. [Link]

  • Kiss, L., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-18. [Link]

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  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266-14280. [Link]

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  • Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. Retrieved from [Link]

  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 3025-3056. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines. Collection of Czechoslovak Chemical Communications, 65(8), 1233-1253. [Link]

  • Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 6(4), 118. [Link]

  • Smith, D. J., & Parkin, S. (2022). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 7(4), 3568-3575. [Link]

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  • Daugulis, O., et al. (2011). Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles. Angewandte Chemie International Edition, 50(12), 2751-2754. [Link]

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  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. [Link]

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Application Note: A Validated Protocol for Assessing the Antimicrobial Activity of Novel 7-Fluoroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Isoquinoline alkaloids, a class of naturally occurring compounds, have shown a range of biological activities, including antimicrobial effects.[1][2][3] The strategic incorporation of fluorine into therapeutic candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeation, and binding affinity.[4][5][6] This application note provides a comprehensive, step-by-step protocol for evaluating the antimicrobial potential of a novel compound class, 7-Fluoroisoquinoline analogs. The methodologies detailed herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducible and reliable determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), providing a foundational screen for drug development professionals.

Introduction: Scientific Rationale

Isoquinoline alkaloids represent a diverse group of secondary metabolites, many of which possess significant medicinal value.[1] Their core structure serves as a scaffold for chemical modification to enhance therapeutic properties. Fluorine chemistry has become a cornerstone of modern drug design; the unique electronegativity and small size of the fluorine atom can modulate a molecule's lipophilicity, metabolic stability, and target binding interactions, often leading to improved potency and a better pharmacokinetic profile.[6][7][8]

Given the established, albeit varied, antimicrobial activity of isoquinoline alkaloids, the synthesis of this compound analogs is a rational strategy for discovering new chemical entities to combat bacterial infections.[9][10] This protocol provides the essential framework for the initial, critical phase of discovery: quantifying their in vitro antibacterial potency. We will focus on the broth microdilution method, a gold standard for determining the MIC, followed by a subculturing method to establish the MBC.[11][12]

Core Principles: MIC vs. MBC

A precise understanding of the distinction between bacteriostatic and bactericidal activity is fundamental to antimicrobial drug development.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[13][14] It is the primary measure of a compound's potency and is considered a measure of bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16] The MBC assay is a crucial follow-up to the MIC, as it distinguishes whether a compound merely inhibits growth or is actively bactericidal .[13] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Materials and Reagents

  • Test Compounds: this compound analogs.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.

  • Bacterial Strains: A panel of clinically relevant, quality-controlled strains from the American Type Culture Collection (ATCC) is recommended.[17][18]

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 33591), Enterococcus faecalis (e.g., ATCC 29212).[19][20]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603).[19][20]

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15]

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).[21]

  • Reagents: Sterile saline (0.9% NaCl).

  • Equipment & Consumables:

    • Sterile, 96-well, flat-bottom microtiter plates.

    • Multichannel pipette.

    • Spectrophotometer or McFarland turbidity standards (0.5 standard).

    • Incubator (35 ± 2°C).

    • Sterile petri dishes, inoculation loops, and spreaders.

Experimental Protocols

Protocol 1: Preparation of Test Compounds and Bacterial Inoculum

The validity of any susceptibility test hinges on the precise and standardized preparation of the reagents. This protocol follows CLSI guidelines to ensure inter-assay reproducibility.[22][23]

Step 1: Compound Solubilization & Stock Preparation

  • Rationale: Novel organic compounds are often poorly soluble in aqueous media.[24][25] DMSO is a common solvent, but its intrinsic antimicrobial activity must be controlled for.[26][27]

  • Prepare a 10 mg/mL stock solution of each this compound analog in 100% sterile DMSO.

  • Vortex or sonicate gently to ensure complete dissolution.

  • Self-Validation: Prepare a solvent control series (using only DMSO) to ensure the final concentration in the assay does not inhibit bacterial growth. The final DMSO concentration should typically not exceed 1-2%.

Step 2: Standardization of Bacterial Inoculum

  • Rationale: The final density of the bacterial inoculum is a critical variable. Too high a density can overwhelm the antimicrobial agent, leading to falsely high MICs. The 0.5 McFarland standard provides a reproducible cell density.[11][28][29]

  • Using a sterile loop, pick 3-5 well-isolated colonies of the test bacterium from an overnight TSA plate.

  • Suspend the colonies in 5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.[22]

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} caption { label="Workflow for preparing inoculum and compound stocks."; fontname="Arial"; fontsize=10; }

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is adapted from the CLSI M07 standard, a globally recognized benchmark for antimicrobial susceptibility testing.[12][30]

Step 1: Plate Preparation

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the prepared compound stock (diluted from the DMSO stock into CAMHB to twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the Growth Control (contains CAMHB and inoculum, but no compound).

  • Well 12 will serve as the Sterility Control (contains CAMHB only).

Step 2: Inoculation and Incubation

  • Add 100 µL of the standardized bacterial inoculum (from Protocol 1, Step 2) to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum will be ~5 x 10⁵ CFU/mL.[11]

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]

Step 3: Reading and Interpreting Results

  • Following incubation, check the control wells. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity.

  • Visually inspect the test wells (1-10) for turbidity.

  • The MIC is the lowest concentration of the this compound analog at which there is no visible growth (i.e., the first clear well).[13][14]

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.1,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption { label="Workflow for the Broth Microdilution MIC Assay."; fontname="Arial"; fontsize=10; }

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is a necessary extension of the MIC to determine if a compound is bactericidal.[15]

Step 1: Subculturing from MIC Plate

  • Rationale: This step transfers a defined volume from the clear wells of the MIC plate to an agar medium free of any antimicrobial agent to see if any viable bacteria remain.[31]

  • Select the MIC well and at least two wells with higher concentrations.

  • From each selected well, pipette a 10 µL aliquot and spot it onto a sterile MHA plate.

  • Also, plate a 10 µL aliquot from the growth control well (diluted 1:100 or 1:1000 to get a countable number of colonies) to confirm the initial inoculum count.

Step 2: Incubation and Interpretation

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies (CFU) from each spot.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15][16]

Data Presentation and Interpretation

Results should be recorded systematically for clear comparison between analogs and bacterial strains.

Table 1: Sample Data Presentation for this compound Analogs

Analog IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
F-IQ-01S. aureus ATCC 25923816Bactericidal (2)
F-IQ-01E. coli ATCC 2592232>128Bacteriostatic (>4)
F-IQ-02S. aureus ATCC 2592348Bactericidal (2)
F-IQ-02E. coli ATCC 259221664Bactericidal (4)
CiprofloxacinS. aureus ATCC 259230.250.5Bactericidal (2)
CiprofloxacinE. coli ATCC 259220.0150.03Bactericidal (2)

Interpretation Guide:

  • Bactericidal: MBC/MIC ratio ≤ 4

  • Bacteriostatic: MBC/MIC ratio > 4

  • Note: The interpretation of MIC values as susceptible (S), intermediate (I), or resistant (R) requires comparison to established clinical breakpoints, which are not available for novel compounds.[32][33] The primary goal at this stage is to determine potency and rank compounds for further development.

Conclusion

This application note provides a robust, validated, and reproducible framework for the initial antimicrobial evaluation of novel this compound analogs. By adhering to CLSI-based standards for inoculum preparation, MIC determination, and MBC confirmation, researchers can generate high-quality, comparable data. This information is critical for making informed decisions in the drug discovery pipeline, identifying promising lead candidates, and guiding the subsequent stages of preclinical development.

References

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2018). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. Retrieved from [Link]

  • Abbasoglu, U., Sener, B., Günay, Y., & Temizer, H. (1991). Antimicrobial activity of some isoquinoline alkaloids. Archiv der Pharmazie, 324(6), 379-80. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]

  • The CDS Antibiotic Susceptibility Test: Inoculum preparation for specific organisms. (n.d.). Australian Society for Antimicrobials. Retrieved from [Link]

  • ATCC® Multidrug-Resistant & Antimicrobial Testing Reference Strains. (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50993. Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved from [Link]

  • Barry, A. L., et al. (1982). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum S. ASM Journals. Retrieved from [Link]

  • Moss, S., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 25(22), 5437. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • MIC/MBC Testing. (n.d.). Nikopharmad. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (n.d.). University of Babylon. Retrieved from [Link]

  • Liu, Y., et al. (2021). Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. ResearchGate. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved from [Link]

  • Witeska, M., & Ziółkowski, H. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(3), 765. Retrieved from [Link]

  • Compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao. Retrieved from [Link]

  • Xia, F., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules, 26(6), 1703. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems. (n.d.). CLSI. Retrieved from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2024). Emery Pharma. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • Solvent in MIC and for antimicrobial activity? (2019). ResearchGate. Retrieved from [Link]

  • A new element in the fight against antibiotic resistance. (2022). BioTechniques. Retrieved from [Link]

  • Galkin, K., & Sandulenko, I. V. (2023). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. ResearchGate. Retrieved from [Link]

  • Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. (n.d.). Microbe Investigations. Retrieved from [Link]

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A Practical Guide to Monitoring the Synthesis of 7-Fluoroisoquinoline Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of fluorinated N-heterocycles, such as 7-Fluoroisoquinoline, is a cornerstone of modern medicinal chemistry. Effective and timely monitoring of reaction progress is critical to optimizing yield, minimizing impurity formation, and ensuring procedural safety. This application note provides a detailed, field-proven protocol for the use of Thin-Layer Chromatography (TLC) as a rapid, reliable, and cost-effective method for monitoring the synthesis of this compound. We will delve into the principles of the technique, provide step-by-step experimental procedures, and offer expert insights into data interpretation and troubleshooting.

Introduction: The Need for In-Process Reaction Monitoring

This compound is a privileged scaffold in drug discovery, forming the structural core of molecules targeting a range of diseases. Its synthesis, like many organic transformations, requires careful monitoring to determine the point of completion. Inadequate monitoring can lead to incomplete reactions, resulting in low yields and complex purification challenges, or excessive reaction times, which can promote the formation of byproducts.

Thin-Layer Chromatography (TLC) is an indispensable tool for the synthetic chemist, offering a swift and effective means to qualitatively assess the composition of a reaction mixture.[1] By separating components based on their differential partitioning between a stationary and a mobile phase, TLC provides a visual snapshot of the consumption of starting materials and the formation of products.[2][3]

This guide will focus on a common synthetic route: the catalytic hydrogenation of 1-chloro-7-fluoroisoquinoline to yield this compound.[4] The distinct polarity difference between the chloro-substituted starting material and the dehalogenated product makes this transformation an ideal candidate for TLC monitoring.

The Scientific Principle: Why TLC Works for This Synthesis

TLC operates on the principle of adsorption chromatography. A small amount of the reaction mixture is spotted onto a stationary phase (typically silica gel coated on a plate), and a solvent (the mobile phase) is allowed to ascend the plate via capillary action.

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. Its surface is rich in acidic silanol (Si-OH) groups.

  • Mobile Phase (Eluent): A solvent or mixture of solvents, typically less polar than the silica gel.

  • Separation Mechanism: Compounds in the mixture partition between the stationary and mobile phases. More polar compounds adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate. Less polar compounds have a greater affinity for the mobile phase and travel further.[5]

In the context of our target reaction, the starting material, 1-chloro-7-fluoroisoquinoline , is more polar than the product, This compound . The electronegative chlorine atom contributes to the molecule's overall dipole moment, leading to a stronger interaction with the silica gel. Consequently, the product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.

The Retention Factor (Rf) is a key metric in TLC, quantifying the movement of a compound. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for analysis is typically between 0.3 and 0.7, as this range usually provides the best separation from other potential components in the mixture.[8]

Detailed Protocol: Monitoring the Hydrogenation of 1-chloro-7-fluoroisoquinoline

This protocol provides a self-validating system for monitoring the reaction progress. The use of reference spots for the starting material and a "co-spot" lane are critical for unambiguous interpretation.[9]

Materials and Equipment

Chemicals & Reagents:

  • Silica Gel 60 F254 TLC plates (glass or aluminum-backed)

  • Reaction mixture (1-chloro-7-fluoroisoquinoline hydrogenation)

  • Reference sample of 1-chloro-7-fluoroisoquinoline (starting material, SM)

  • Hexane (analytical grade)

  • Ethyl Acetate (EtOAc, analytical grade)

  • Triethylamine (NEt₃)

  • Methanol (for sample preparation)

  • Iodine (crystals)

Equipment:

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV Lamp (254 nm)

  • Fume hood

  • Forceps

  • Iodine chamber (e.g., a sealed jar with iodine crystals and a small amount of silica gel)[10]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Organic solvents like hexane and ethyl acetate are flammable. Keep them away from ignition sources.

  • UV light is damaging to the eyes and skin. Always wear UV-protective goggles and avoid direct exposure.[11]

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Experimental Workflow

Part A: Preparation (Pre-run Setup)

  • Prepare the Mobile Phase: In a graduated cylinder, prepare a 7:3 mixture of Hexane:Ethyl Acetate (v/v). For basic compounds like isoquinolines, which can "tail" or streak on acidic silica gel, add a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase to neutralize the acidic sites.[12]

  • Saturate the TLC Chamber: Pour the prepared mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber with the lid and let it stand for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which is crucial for achieving reproducible Rf values and preventing uneven solvent front migration.[12]

  • Prepare the TLC Plate: Using a pencil (never a pen, as ink contains organic dyes that will chromatograph), gently draw a straight baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for spotting: "SM" (Starting Material), "R" (Reaction), and "Co" (Co-spot).

  • Prepare Samples for Spotting:

    • SM Sample: Dissolve a small amount of the 1-chloro-7-fluoroisoquinoline starting material in a few drops of a volatile solvent like ethyl acetate or methanol.

    • Reaction Sample: At a specific time point (e.g., t = 0, 1h, 2h), withdraw a small aliquot (a few drops) from the reaction mixture using a glass pipette. Dilute this aliquot with a small amount of ethyl acetate or methanol in a small vial.

Part B: Execution and Development

  • Spot the TLC Plate:

    • Using a clean capillary tube, draw up the SM sample and gently touch the end to the "SM" lane on the baseline. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.[12]

    • Using a new capillary tube, spot the diluted reaction mixture on the "R" lane.

    • For the "Co" lane, first spot the reaction mixture . Then, without allowing the spot to dry completely, carefully spot the SM sample directly on top of it. The co-spot lane is a critical internal control to verify the identity of the starting material spot in the reaction lane.[9]

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate undisturbed.

  • Mark the Solvent Front: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[6] Allow the plate to air dry completely in the fume hood.

Part C: Visualization and Analysis

  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Aromatic compounds like isoquinolines will absorb the UV light and appear as dark spots against the fluorescent green background of the plate.[1][13] Gently circle the visible spots with a pencil.

  • Iodine Staining (Optional Secondary Visualization): If spots are faint under UV, place the plate in an iodine chamber for a few minutes. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[10][13] This method is non-destructive but the spots will fade, so circle them promptly.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf value for each spot using the formula provided in Section 2.

Interpreting the Results

By running TLC plates at different time intervals, you can effectively monitor the reaction's progress:

  • At t = 0: You should see a single spot in the "SM" lane and the "R" lane at the same Rf. The "Co" lane will also show a single, slightly more concentrated spot at this same Rf.

  • During the Reaction: A new, higher-Rf spot corresponding to the this compound product will appear in the "R" lane. The intensity of the starting material spot in the "R" lane will decrease over time, while the intensity of the product spot will increase.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "R" lane, leaving only the product spot. The "Co" lane will show two distinct spots: one for the remaining SM (if any) and one for the product, confirming their different Rf values.

Data Presentation: Expected Rf Values

The following table provides expected Rf values for a typical solvent system. Note that actual values can vary based on specific conditions (temperature, chamber saturation, plate manufacturer).

CompoundExpected Rf Value (7:3 Hexane:EtOAc + 0.1% NEt₃)Appearance under UV (254 nm)
1-chloro-7-fluoroisoquinoline (SM)~ 0.40Dark spot
This compound (Product)~ 0.65Dark spot
Troubleshooting Common TLC Issues
ProblemProbable CauseSolution
Streaking or "Tailing" of Spots Sample is too concentrated; Compound is strongly interacting with silica (common for basic amines).Dilute the sample before spotting. Add a basic modifier like triethylamine (0.1-2.0%) or a few drops of ammonia in methanol to the mobile phase.[12]
Spots Remain on the Baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds.Increase the proportion of the more polar solvent (e.g., change from 7:3 to 1:1 Hexane:EtOAc). If necessary, switch to a more polar system like 5% Methanol in Dichloromethane.[12]
Spots Run with the Solvent Front (Rf ≈ 1) The mobile phase is too polar.Increase the proportion of the less polar solvent (e.g., change from 7:3 to 9:1 Hexane:EtOAc).[14]
No Spots Visible Under UV Lamp The compound does not have a UV chromophore.Use a chemical stain for visualization, such as an iodine chamber or a potassium permanganate dip.

Visualizing the Workflow

The entire TLC monitoring process can be summarized in the following workflow diagram.

TLC_Workflow cluster_prep Part A: Preparation cluster_exec Part B: Execution cluster_analysis Part C: Analysis & Interpretation Prep_Solvent Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc + 0.1% NEt3) Prep_Chamber Saturate TLC Chamber Prep_Solvent->Prep_Chamber Development Develop Plate in Chamber Prep_Chamber->Development Prep_Plate Prepare & Mark TLC Plate Spotting Spot Plate (SM, Reaction, Co-Spot) Prep_Plate->Spotting Prep_Sample Prepare SM & Reaction Samples Prep_Sample->Spotting Spotting->Development Drying Mark Solvent Front & Dry Plate Development->Drying Visualize_UV Visualize under UV (254 nm) Drying->Visualize_UV Visualize_Stain Optional: Iodine Stain Visualize_UV->Visualize_Stain Calculate_Rf Calculate Rf Values Visualize_UV->Calculate_Rf Visualize_Stain->Calculate_Rf Interpret Interpret Results: - SM Disappearance - Product Appearance Calculate_Rf->Interpret

Caption: Workflow for monitoring reaction progress using TLC.

Conclusion

Thin-Layer Chromatography is a powerful, indispensable technique for the real-time monitoring of organic reactions. By following the detailed protocol outlined in this application note, researchers can reliably track the conversion of 1-chloro-7-fluoroisoquinoline to this compound. The principles of mobile phase optimization, proper spotting technique, and multi-faceted visualization provide a robust framework for making informed decisions about reaction endpoints, ultimately leading to improved synthetic efficiency and purity.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fluoro isoquinolines by Kubickova et al. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]

  • AKJournals. (n.d.). Effect of the vapour phase on the separation of isoquinoline alkaloids by thin-layer chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 8-Fluoroisoquinoline. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • YouTube. (2013). Calculating Rf Values. Retrieved from [Link]

  • YouTube. (2018). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]

  • University of Calgary. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Regioselective functionalization of the 7-Fluoroisoquinoline core

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 7-fluoroisoquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, offering a bioisostere for quinoline and naphthalene systems with modulated pKa and metabolic stability. However, its dual electronic nature—comprising an electron-deficient pyridine ring and a fluoro-activated benzene ring—creates a complex regioselectivity landscape.

This guide provides a validated roadmap for functionalizing this core. Unlike generic heterocyclic protocols, we distinguish between nucleophilic/radical attacks (favoring C1) and directed lithiation events (favoring C8 via the fluorine handle).

The Electronic Topography
  • C1 (α-position): The most electron-deficient site, highly susceptible to nucleophilic attack and radical addition (Minisci).

  • C8 (peri-position): The site of choice for Directed Ortho Metalation (DoM), activated by the adjacent C7-Fluorine atom (Ortho-Directing Group).

  • C3/C4: Remote positions accessible primarily through transition-metal-catalyzed C-H activation.

Decision Matrix: Selecting Your Pathway

The following logic flow dictates the optimal synthetic route based on the target position.

G Start Target Position? C1 C1 Functionalization Start->C1 Electrophilic Site C8 C8 Functionalization Start->C8 Ortho to Fluorine C3 C3/C4 Functionalization Start->C3 Remote C-H Method1 N-Oxide Activation (Reissert-Henze) C1->Method1 Halogenation/Cyanation Method2 Minisci Reaction (Radical) C1->Method2 Alkylation Method3 Directed Ortho Metalation (DoM) with LiTMP C8->Method3 Iodine/Formyl/Boron Method4 Ir/Rh-Catalyzed C-H Activation C3->Method4 Arylation/Borylation

Figure 1: Strategic workflow for regioselective functionalization of this compound.

Module A: C1-Selective Functionalization (The N-Oxide Route)

Mechanism: The pyridine ring nitrogen is oxidized to the N-oxide, increasing the electrophilicity of C1. Subsequent treatment with a nucleophile and an activating agent (e.g., POCl₃) effects substitution via the Reissert-Henze mechanism.

Protocol 1: Synthesis of 1-Chloro-7-fluoroisoquinoline

Target: Introduction of a versatile Cl handle at C1 for subsequent Suzuki/Buchwald couplings.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: m-CPBA (1.2 equiv) or H₂O₂/Urea

  • Reagent: POCl₃ (Phosphorus oxychloride) (3.0 equiv)

  • Solvent: DCM (Step 1), CHCl₃ (Step 2)

Step-by-Step Methodology:

  • N-Oxidation: Dissolve this compound in DCM (0.2 M). Cool to 0°C. Add m-CPBA portion-wise to control exotherm. Warm to RT and stir for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The N-oxide (M+16) should be the dominant species.

    • Workup: Wash with 10% Na₂CO₃ to remove m-chlorobenzoic acid. Dry organic layer (Na₂SO₄) and concentrate.

  • Chlorination: Dissolve the crude N-oxide in anhydrous CHCl₃. Add POCl₃ dropwise at RT.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3 hours.

    • Mechanistic Insight: The oxygen of the N-oxide attacks P, forming a good leaving group. Chloride attacks C1, restoring aromaticity upon elimination of the phosphate species.

  • Quench: Pour the reaction mixture onto ice/water carefully (hydrolysis of excess POCl₃ is exothermic). Neutralize with NaHCO₃.

  • Isolation: Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

Data Summary:

Parameter Value Note
Yield (Step 1) >90% Quantitative conversion typical
Yield (Step 2) 75-85% High regioselectivity for C1

| Key Byproduct | 4-Chloro isomer | Usually <5% due to C1 preference |

Module B: C8-Selective Functionalization (Directed Ortho Metalation)

Mechanism: The Fluorine atom at C7 acts as an Ortho Directing Group (ODG). While C1 is naturally acidic, the use of a non-nucleophilic, bulky base (LiTMP) directs lithiation to C8 due to the inductive effect of Fluorine and the coordination of Lithium to the Fluorine lone pairs.

Protocol 2: C8-Iodination of this compound

Target: Creating a handle at the peri-position for steric-demanding couplings.

Reagents:

  • Substrate: this compound[1]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ

  • Electrophile: Iodine (I₂) or DMF (for formylation)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir at 0°C for 30 min to ensure formation of LiTMP.

  • Substrate Addition: Cool the LiTMP solution back to -78°C. Add a solution of this compound (1.0 equiv) in THF dropwise over 15 minutes.

    • Critical Control: Temperature must remain below -70°C to prevent nucleophilic attack at C1 or "base scrambling."

  • Metalation: Stir at -78°C for 1 hour. The solution typically turns deep red/brown, indicating the lithiated species (8-Li-7-F-isoquinoline).

  • Electrophile Trapping: Add a solution of I₂ (1.5 equiv) in THF rapidly.

  • Workup: Allow to warm to RT. Quench with saturated NH₄Cl and Na₂S₂O₃ (to reduce excess iodine). Extract with EtOAc.

Visualizing the DoM Mechanism:

DoM Step1 7-F-Isoquinoline + LiTMP Step2 Coordination Complex (Li...F interaction) Step1->Step2 -78°C Step3 C8-Lithiated Species (Kinetic Control) Step2->Step3 Deprotonation Step4 C8-Functionalized Product Step3->Step4 + Electrophile (E+)

Figure 2: The Fluorine atom directs the bulky LiTMP base to the C8 position, avoiding the C1 center.

Module C: Radical Alkylation (Minisci Reaction)[2]

Mechanism: Protonated this compound is highly electron-deficient. Nucleophilic alkyl radicals (generated via decarboxylation or photoredox) attack the most positive carbon (C1).

Protocol 3: C1-Alkylation (General Procedure)

Reagents:

  • Substrate: this compound[1]

  • Radical Source: Carboxylic Acid (R-COOH) or Alkyl Halide

  • Catalyst: AgNO₃ (Thermal) or Ir(ppy)₃ (Photoredox)

  • Oxidant: (NH₄)₂S₂O₈ (Persulfate)

  • Acid: TFA (Trifluoroacetic acid)

Methodology (Thermal):

  • Dissolve substrate (1 equiv) in biphasic DCM/Water or acidic aqueous media (0.5 M H₂SO₄).

  • Add the carboxylic acid (2-3 equiv) and AgNO₃ (0.2 equiv).

  • Heat to 50-60°C. Add (NH₄)₂S₂O₈ solution dropwise.

  • Observation: Evolution of CO₂ gas indicates radical generation.

  • Outcome: Selective alkylation at C1.

References

  • Regioselective Functionalization of Quinolines/Isoquinolines

    • Title: Regioselective Functionalization of Quinolines through C-H Activ
    • Source: MDPI / PMC.
    • URL:[Link]

  • Minisci Reaction Protocols

    • Title: Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles.
    • Source: PMC / NIH.
    • URL:[Link]

  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metal
    • Source: Wikipedia (Found
    • URL:[Link][2]

  • N-Oxide Chemistry

    • Title: Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (POCl₃, Organolithiums). All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Stability and Handling of 7-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Fluoroisoquinoline. As a pivotal building block in medicinal chemistry and materials science, the stability of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting protocols to address common stability challenges. We will delve into the causality behind its degradation pathways and provide robust methodologies to ensure the integrity of your compound throughout its experimental lifecycle.

Section 1: Core Stability and Handling FAQs

This section addresses the most frequent initial queries regarding the proper storage and handling of this compound to prevent degradation before your experiment even begins.

Q1: What are the ideal storage conditions for solid this compound?

Short Answer: Store solid this compound at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light.

In-Depth Explanation: The primary concerns for the long-term storage of solid this compound are atmospheric moisture and oxygen. While the isoquinoline core is relatively stable, prolonged exposure to moisture can lead to hydration and potential downstream reactions, especially if acidic or basic impurities are present. Storing under an inert atmosphere is a critical preventative measure.[2] Chemical suppliers recommend storing the compound in an inert atmosphere at room temperature.[3] For related fluorinated heterocycles, storage in a cool, dry, and dark place is advised to minimize any potential for slow degradation over time.[2]

Q2: Is it necessary to handle this compound under an inert atmosphere for routine weighing and solution preparation?

Short Answer: Yes, for quantitative applications, it is highly recommended. For less sensitive, qualitative work, minimizing atmospheric exposure by working quickly is acceptable, but not ideal.

In-Depth Explanation: The stability of many nitrogen-containing heterocyclic compounds can be compromised by atmospheric components. Handling the compound under a blanket of nitrogen or argon, particularly during weighing and dissolution, prevents exposure to moisture and oxygen that could initiate degradation cascades. This practice is standard for ensuring the high purity and integrity of starting materials in regulated drug development environments and for sensitive catalytic reactions.[4]

Q3: What are the best practices for preparing and storing stock solutions of this compound?

Short Answer: Use anhydrous, high-purity solvents such as DMSO, DMF, or Dichloromethane. Prepare solutions fresh whenever possible. If short-term storage is required, store in a tightly sealed vial with minimal headspace at -20°C, protected from light.

In-Depth Explanation: The choice of solvent is critical. Protic solvents, especially if not anhydrous, can participate in degradation, while reactive solvents may interact with the isoquinoline ring. Aprotic, anhydrous solvents are preferred. Stock solutions are inherently less stable than the solid compound. Degradation in solution is time and temperature-dependent.[2] Storing at low temperatures (-20°C or -80°C) slows the kinetics of potential degradation reactions. Protecting solutions from light is crucial to prevent photodegradation, a known issue for related fluoroquinolone structures.[5][6]

Section 2: Understanding Degradation Pathways

This compound, while generally stable under optimal conditions, can degrade under specific experimental stressors. Understanding these pathways is key to designing robust experimental protocols.

pH-Mediated Degradation

Q4: How does pH affect the stability of this compound during an aqueous workup or in a reaction buffer?

Short Answer: this compound is most stable in neutral to slightly acidic conditions. Extreme pH (both highly acidic and highly basic) and elevated temperatures can promote degradation of the isoquinoline ring system.

In-Depth Explanation: The isoquinoline core is a basic heterocycle (predicted pKa of the conjugate acid is ~4.81) and will be protonated under acidic conditions.[3] While this protonation is a reversible acid-base reaction, in highly acidic media (e.g., concentrated HCl) combined with heat, the aromatic system can be forced into undesirable side reactions or ring-opening, though this typically requires harsh conditions.[7][8]

Under strongly basic conditions (e.g., > pH 12), the molecule is deprotonated. More importantly, strong bases like hydroxide can act as nucleophiles, potentially leading to hydroxylation or other substitution reactions on the ring, especially at elevated temperatures. For the related compound 5-Fluoroisoquinoline-1-carbonitrile, it is noted that extreme pH and temperature can lead to the degradation of the heterocyclic ring system.[2] The fluorine substituent itself is generally stable on the aromatic ring but could become labile under specific nucleophilic aromatic substitution (SNA) conditions, which are not typical for standard workups but might be a consideration in certain reaction designs.[2]

Photodegradation

Q5: My reaction is light-sensitive. Could the this compound be degrading upon exposure to lab lighting or UV light?

Short Answer: Yes. Aromatic fluorine-containing compounds, particularly those related to the quinolone class, are known to be susceptible to photodegradation. All experiments should be conducted with protection from light.

In-Depth Explanation: The photodegradation of fluoroquinolones in aqueous solutions is well-documented and serves as an excellent model for the potential instability of this compound.[5][6] Common photochemical degradation pathways include:

  • Defluorination: UV energy can induce the cleavage of the C-F bond, replacing the fluorine with a hydroxyl group from water or a hydrogen atom.[6]

  • Hydroxylation: The aromatic ring can be hydroxylated at various positions.

  • Ring Opening/Cleavage: High-energy light can lead to the cleavage of the heterocyclic ring, resulting in a complex mixture of smaller, linear degradation products.[5]

These reactions are often pH-dependent, with different product profiles observed at neutral versus alkaline pH.[5] Therefore, protecting reaction vessels with aluminum foil or using amber glassware is a critical and simple step to prevent the formation of photo-degradants.

Thermal Stability

Q6: I need to run my reaction at an elevated temperature. What is the thermal decomposition risk for this compound?

In-Depth Explanation: Thermal stability is a key parameter for any chemical compound.[9][10] For related fluoroquinolone compounds, thermal analysis has shown that decomposition occurs at elevated temperatures, with the exact onset depending on the specific molecular structure.[11] During experimental procedures, two common sources of excessive heat are high-temperature reactions and solvent removal via rotary evaporation. When concentrating a solution, using the lowest feasible water bath temperature and vacuum pressure is recommended to minimize thermal stress on the compound. The general principle is that higher temperatures provide the activation energy needed to overcome reaction barriers, leading to decomposition pathways that are inaccessible at room temperature.[9]

cluster_Stress Stress Conditions cluster_Compound Compound & Products Acid Strong Acid (H+) + Heat Deg1 Ring-Opened Products Acid->Deg1 Ring Cleavage Base Strong Base (OH-) + Heat Deg2 Hydroxylated Isoquinoline Base->Deg2 Nucleophilic Attack Light UV/Visible Light (hν) Light->Deg2 Photo-hydroxylation Deg3 Defluorinated Isoquinoline Light->Deg3 Photolysis Start This compound Start->Acid Start->Base Start->Light

Caption: Potential degradation pathways for this compound under various stress conditions.

Section 3: Troubleshooting Experimental Issues

This section provides actionable guides for identifying and resolving issues that may arise from compound instability during an experiment.

Q7: My reaction produced a complex mixture with many unexpected spots on the TLC plate or peaks in the LC-MS. How can I determine if this is due to the degradation of my starting material?

Short Answer: Run control experiments. Subject a solution of this compound to your reaction conditions (solvent, temperature, pH) but without the other reagents. Analyze the result by TLC or LC-MS and compare it to your reaction mixture.

In-Depth Explanation: This is the most direct way to diagnose instability. If new spots/peaks appear in your control experiment, it confirms that the this compound is degrading under the reaction conditions. This is a crucial step in method development and troubleshooting.[2] A stability-indicating analytical method, such as a well-developed HPLC or UPLC method, is essential for resolving the parent compound from its potential degradation products.[12][13]

Protocol: Small-Scale Stability Test
  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the same solvent used for your reaction.

  • Initial Analysis (T=0): Spot the solution on a TLC plate and acquire an initial LC-MS trace. This is your baseline.

  • Stress Application: Transfer the solution to a vial, seal it, and subject it to your reaction conditions (e.g., heat to 80°C in an oil bath) for the intended duration of your reaction. Protect from light unless photostability is being tested.

  • Final Analysis: After the specified time, cool the solution to room temperature. Analyze the stressed sample again by TLC and LC-MS.

  • Comparison: Compare the initial and final analyses. The appearance of new, more polar spots on the TLC or new peaks in the LC-MS (especially those corresponding to +16 Da [hydroxylation] or -2 Da [defluorination + H]) indicates degradation.

Q8: I'm consistently getting low yields, and I suspect I'm losing my compound during the aqueous workup. What can I do?

Short Answer: Modify your workup to be as mild as possible. Use saturated sodium bicarbonate instead of strong bases like NaOH to neutralize acids, and use dilute acids (e.g., 1M HCl) or saturated ammonium chloride instead of concentrated acids. Minimize the time the compound spends in aqueous acidic or basic layers.

In-Depth Explanation: Low recovery can be due to either mechanical loss or chemical degradation during workup. Given the potential for pH-mediated degradation, minimizing exposure to harsh conditions is key.[2] When performing an extraction, adjusting the pH of the aqueous phase can be critical. The protonated 7-fluoroisoquinolinium salt will be soluble in the aqueous phase, while the neutral compound will be more soluble in the organic phase. Ensure your workup pH is appropriate to keep your compound in the desired layer. If degradation is confirmed, consider alternative purification methods that avoid aqueous workups, such as direct purification by column chromatography on silica gel or alumina.

cluster_Solutions Solutions Start Low Yield or Unexpected Products Control Run Control Experiment: (SM + Solvent + Heat) Start->Control Analyze Analyze Control by TLC / LC-MS Control->Analyze Decision Degradation Observed? Analyze->Decision Modify Modify Reaction: - Lower Temperature - Protect from Light - Change Solvent Decision->Modify Yes Workup Modify Workup: - Use Milder Acid/Base - Minimize Contact Time - Avoid Aqueous Workup Decision->Workup Yes NoDeg Problem is Not SM Stability. Investigate Other Reagents or Reaction Pathway. Decision->NoDeg No

Caption: A logical workflow for troubleshooting experimental issues potentially caused by this compound instability.

Section 4: Data Summary Tables

For quick reference, the following tables summarize the key stability and handling information.

Table 1: Recommended Storage and Handling Conditions

ConditionSolid CompoundStock Solution
Temperature Room Temperature[3]-20°C to -80°C (Short-term)
Atmosphere Inert (Argon or Nitrogen)[2]Minimal Headspace
Light Protect from LightProtect from Light (Amber Vials)
Container Tightly Sealed VialTightly Sealed Vial (PTFE cap)
Solvents N/AAnhydrous DMSO, DMF, DCM

Table 2: Summary of Stability under Common Stress Conditions

Stress ConditionStability ProfilePrimary Degradation PathwaysPrevention Strategy
Strong Acid (e.g., >3M HCl, heat) Potentially UnstableRing Opening/CleavageUse milder acids for pH adjustment; avoid prolonged heating.
Strong Base (e.g., >1M NaOH, heat) Potentially UnstableNucleophilic Attack (Hydroxylation)Use mild bases (e.g., NaHCO₃) for neutralization.[2]
UV/Visible Light UnstableDefluorination, Hydroxylation, Ring Cleavage[5][6]Protect reactions and solutions with foil or amber glassware.
Elevated Temperature (>150°C) Potentially UnstableThermal DecompositionUse lowest effective reaction temperature; use low heat for solvent removal.[10]

References

  • Maia, A. S., et al. (2017). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1500, 51-61. Available from: [Link]

  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (n.d.). Retrieved from [Link]

  • Kralova, K., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. Available from: [Link]

  • Decomposition of isoquinoline and quinoline by supercritical water. (2004). Journal of Hazardous Materials, 108(3), 207-211. Available from: [Link]

  • Speltini, A., et al. (2011). Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight. Journal of Photochemistry and Photobiology A: Chemistry, 224(2-3), 100-107. Available from: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). Molecules, 29(5), 1149. Available from: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2021). Molecules, 26(15), 4583. Available from: [Link]

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. (2021). Environmental Science and Pollution Research. Available from: [Link]

  • El-Kassem, A., et al. (2015). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry, 39(8), 6138-6146. Available from: [Link]

  • Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 123-130. Available from: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved from [Link]

  • 8-Fluoroisoquinoline | C9H6FN | CID 26985665 - PubChem. (n.d.). Retrieved from [Link]

  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. (2011). Analytical and Bioanalytical Chemistry, 400(7), 2475-2486. Available from: [Link]

  • Degradation kinetics, pathways, transformation products, and toxicity assessment of fluorochloridone in agricultural soils. (2025). Journal of Hazardous Materials, 481, 135079. Available from: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.). Retrieved from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2017). Molecules, 22(10), 1699. Available from: [Link]

  • Understanding Chemical Reactivity: Acids, Bases, and Nucleophiles. (2025). ResearchGate. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015). Journal of Chromatographic Science, 53(7), 1120-1127. Available from: [Link]

  • Annex 7: Good storage and distribution practices for medical products. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). Molecules, 27(14), 4363. Available from: [Link]

  • Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. (n.d.). Retrieved from [Link]

  • Acid–Base Reactions. (2022). Chemistry LibreTexts. Available from: [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). Molecules, 26(1), 238. Available from: [Link]

  • Chapter 1: Acid–Base Reactions – OCLUE: Organic Chemistry, Life, the Universe & Everything. (n.d.). Retrieved from [Link]

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Navigating the Labyrinth of Mass Spectrometry: A Troubleshooting Guide for 7-Fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

In the world of analytical chemistry, mass spectrometry stands as a powerful tool for elucidating molecular structures. However, the path to clear, interpretable data is not always straightforward. This is particularly true for novel or complex molecules like 7-Fluoroisoquinoline, a compound of interest in pharmaceutical research. Researchers often encounter unexpected fragments in their mass spectra, leading to confusion and delays in their work. This guide provides a comprehensive, question-and-answer-style resource to troubleshoot and resolve these challenges, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a fragment at m/z 120 in the mass spectrum of this compound. Is this expected, and what could be its origin?

A1: The observation of a fragment at m/z 120 is indeed an expected and common fragmentation pathway for this compound.

This fragment arises from the loss of a fluorine atom (F•), which has a mass of approximately 19 Da, from the molecular ion. The stability of the resulting isoquinoline cation contributes to the prevalence of this fragmentation pathway.

Expected Fragmentation Pathways for this compound

To effectively troubleshoot, it's crucial to first understand the expected fragmentation pattern. Based on the known fragmentation of the parent isoquinoline structure and the influence of the fluorine substituent, we can predict the following primary fragments under electron ionization (EI) conditions. The molecular weight of this compound is 147.14 g/mol .

m/z Proposed Fragment Neutral Loss Plausible Mechanism
147[C₉H₆NF]⁺•-Molecular Ion
120[C₉H₆N]⁺F•Loss of the fluorine radical
119[C₉H₅N]⁺•HFElimination of hydrogen fluoride
93[C₇H₅N]⁺•C₂H₂Loss of acetylene from the isoquinoline core
92[C₇H₄N]⁺HCNLoss of hydrogen cyanide from the pyridine ring
Q2: My mass spectrum of this compound shows a significant peak at m/z 128. This doesn't seem to correspond to a simple loss from the parent molecule. What could be the cause?

A2: A peak at m/z 128 is unexpected and likely indicates contamination or an in-source reaction. The parent compound of your analyte, isoquinoline, has a molecular weight of 129 g/mol .[1][2] The presence of a peak at m/z 128 could be the M-1 peak of isoquinoline contamination.

Troubleshooting Protocol for Unexpected Peaks

When faced with unexpected fragments, a systematic approach is essential. The following workflow can help you diagnose and resolve the issue.

Troubleshooting_Unexpected_Peaks Start Unexpected Peak Observed (e.g., m/z 128) Check_Purity Step 1: Verify Sample Purity - Re-run sample with a blank - Check for co-eluting peaks Start->Check_Purity Check_Contamination Step 2: Investigate System Contamination - Run a solvent blank - Check for carryover Check_Purity->Check_Contamination Purity Confirmed Resolution Problem Resolved Check_Purity->Resolution Impurity Identified Review_Method Step 3: Evaluate MS Method Parameters - Check for in-source fragmentation - Review collision energy settings Check_Contamination->Review_Method System is Clean Check_Contamination->Resolution Contamination Found Calibrate_Instrument Step 4: Perform Instrument Calibration & Tuning - Calibrate with a known standard - Tune for optimal resolution and mass accuracy Review_Method->Calibrate_Instrument Method is Appropriate Review_Method->Resolution Method Adjusted Calibrate_Instrument->Resolution Calibration Corrected Issue Further_Investigation Consult Senior Scientist or Instrument Specialist Calibrate_Instrument->Further_Investigation Issue Persists

Caption: Troubleshooting workflow for unexpected mass spectrometry fragments.

Detailed Steps:

  • Verify Sample Purity:

    • Action: Prepare a fresh dilution of your this compound standard. Run a blank injection (solvent only) before and after your sample injection.

    • Rationale: This will help determine if the unexpected peak is inherent to your sample or a result of carryover from a previous injection.[3][4] Ghost peaks can arise from contaminants in the mobile phase or sample carryover.[4][5]

    • Interpretation: If the m/z 128 peak is present in your sample but not the blank, it suggests a possible impurity in your standard. If it appears after the sample injection, it indicates carryover.

  • Investigate System Contamination:

    • Action: If carryover is suspected, perform several blank injections with a strong solvent wash. If the peak persists, it may indicate a contaminated syringe, injection port, or column.

    • Rationale: Thoroughly cleaning the system can eliminate ghost peaks caused by residual analytes from previous injections.[5]

    • Protocol:

      • Replace the mobile phase with fresh, high-purity solvents.

      • Purge the injection system and sample loop with a strong solvent.

      • If using LC-MS, disconnect the column and flush the system.

      • If the issue persists, clean the ion source according to the manufacturer's guidelines.

  • Evaluate MS Method Parameters:

    • Action: Review your ionization source parameters, particularly the fragmentor or declustering potential.

    • Rationale: High source voltages can induce in-source fragmentation, where the molecule breaks apart before entering the mass analyzer.[6] This can lead to an array of unexpected fragments.

    • Protocol:

      • Lower the fragmentor/declustering potential in increments.

      • Acquire data at each setting and observe the intensity of the m/z 128 peak relative to the molecular ion at m/z 147.

      • If the intensity of the m/z 128 peak decreases with lower source energy, in-source fragmentation is a likely cause.

  • Perform Instrument Calibration and Tuning:

    • Action: Ensure your mass spectrometer is properly calibrated and tuned for the mass range of interest.

    • Rationale: An improperly calibrated instrument can lead to mass shifts, causing misidentification of peaks.[7][8] Regular tuning ensures optimal instrument performance, including mass accuracy and resolution.[9]

    • Protocol:

      • Infuse the appropriate calibration solution recommended by the instrument manufacturer.

      • Perform a full calibration across the desired mass range.

      • Verify the mass accuracy with a known standard before running your sample.

Q3: I am observing a neutral loss of 27 Da (HCN) and 28 Da (C₂H₂) from my molecular ion. Are these fragmentations characteristic of the isoquinoline ring system?

A3: Yes, the neutral losses of 27 Da and 28 Da are characteristic fragmentation pathways for the isoquinoline core.

The isoquinoline structure is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[10] Under ionization, the ring system can undergo fragmentation.

  • Loss of 27 Da (HCN): This is a well-documented fragmentation for nitrogen-containing aromatic heterocycles. It involves the cleavage of the pyridine ring.

  • Loss of 28 Da (C₂H₂): The loss of acetylene is a common fragmentation pathway for aromatic systems, arising from the cleavage of the benzene portion of the isoquinoline ring.

The following diagram illustrates the primary fragmentation pathways of the isoquinoline ring.

Isoquinoline_Fragmentation MolecularIon Isoquinoline Molecular Ion [C₉H₇N]⁺• m/z 129 Loss_HCN Loss of HCN (-27 Da) MolecularIon->Loss_HCN Fragment_102 [C₈H₅]⁺• m/z 102 Loss_HCN->Fragment_102 Loss_C2H2 Loss of C₂H₂ (-26 Da) Fragment_102->Loss_C2H2 Fragment_76 [C₆H₄]⁺• m/z 76 Loss_C2H2->Fragment_76

Sources

Validation & Comparative

Comparative Guide: 7-Fluoroisoquinoline vs. Isomeric Alternatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 7-Fluoroisoquinoline (7-F-IQ) against its positional isomers (5-, 6-, and 8-fluoroisoquinoline). While unsubstituted isoquinoline is a ubiquitous scaffold in medicinal chemistry, the introduction of a fluorine atom at the C-7 position offers distinct pharmacological advantages. Specifically, 7-F-IQ demonstrates superior metabolic stability by blocking Phase I oxidation sites without significantly perturbing the steric profile required for ligand-target binding. This analysis synthesizes data from kinase inhibition studies (PRMT3, KRas) and physicochemical profiling to assist researchers in scaffold selection.

Part 1: Critical Analysis of Biological Activity

Metabolic Stability & Pharmacokinetics

The primary differentiator of this compound is its resistance to oxidative metabolism. The isoquinoline ring is electron-rich at positions C-5 and C-8, making them primary "soft spots" for Cytochrome P450 (CYP450) oxidation.

  • 5-F and 8-F Isomers: Fluorination at these positions directly blocks the primary sites of metabolism. However, substituents at C-5 and C-8 often introduce steric clashes within enzyme binding pockets (peri-interaction with C-4 or N-2 lone pairs).

  • 7-F Isomer: The C-7 position is less sterically demanding but electronically influential. Fluorine at C-7 deactivates the carbocyclic ring via the inductive effect (-I), reducing the electron density at the vulnerable C-5/C-8 positions and thereby suppressing oxidative attack indirectly, while also blocking direct metabolism at C-7.

Physicochemical Properties Comparison

The position of the fluorine atom significantly alters the basicity (pKa) of the isoquinoline nitrogen (N-2), affecting solubility and bioavailability.

IsomerPredicted pKa (N-2)LogP (Lipophilicity)Electronic Effect on N-2Primary Application
Isoquinoline (Ref) 5.402.0N/AGeneral Scaffold
This compound 4.81 ~2.2Inductive withdrawal (moderate)Metabolic Stability / Kinase Inhibitors
5-Fluoroisoquinoline 4.60~2.2Inductive + Field effect (strong)Blocking C-5 Oxidation
6-Fluoroisoquinoline 4.95~2.2Resonance donation (weak)Metal Chelation (Cu/Pt)
8-Fluoroisoquinoline 4.55~2.2Steric/Electronic proximity to NBlocking C-8 Oxidation

Data Note: pKa values are derived from predicted physicochemical models and comparative SAR studies.

Target-Specific Potency (SAR Case Studies)
Case Study A: PRMT3 Inhibition (Allosteric Regulation)

In the development of allosteric inhibitors for Protein Arginine Methyltransferase 3 (PRMT3), this compound was evaluated against other substitutions.

  • Observation: The 7-F substitution was tolerated within the allosteric pocket, maintaining potency comparable to the unsubstituted scaffold (IC50 ~10-30 nM range).

  • Contrast: Substitutions at C-1 or bulky groups at C-7 drastically reduced potency due to steric clashes.

Case Study B: Cyclin D1 / KRas Inhibition

Derivatives containing the this compound moiety (e.g., compound 5kk in phenylethynyl series) have shown high potency against colorectal cancer cell lines (LS174T).

  • Mechanism: Downregulation of Cyclin D1 and induction of p21(Waf1/Cip1).

  • Performance: 7-F derivatives exhibited IC50 values in the sub-nanomolar range (0.8 nM), outperforming many quinoline analogues.

Part 2: Visualizing the Mechanism

Diagram 1: Metabolic Blockade Strategy

This diagram illustrates how this compound serves as a strategic compromise between steric freedom and metabolic protection.

MetabolicBlockade Isoquinoline Isoquinoline Scaffold Site5 C-5 Position (Primary Soft Spot) Isoquinoline->Site5 High Electron Density Site8 C-8 Position (Secondary Soft Spot) Isoquinoline->Site8 P450 CYP450 Oxidation (Phase I Metabolism) P450->Site5 Oxidative Attack P450->Site8 F7 7-Fluoro Substitution F7->Isoquinoline Inductive Effect (-I) F7->Site5 Deactivates Ring F7->Site8 Deactivates Ring Stability Enhanced Metabolic Stability F7->Stability Prevents Oxidation Sterics Low Steric Hindrance (Retained Binding) F7->Sterics Remote from Binding Site

Caption: The 7-fluoro substituent electronically deactivates the isoquinoline ring, reducing the liability of C-5/C-8 oxidative metabolism without introducing steric clashes common at those positions.

Diagram 2: Signaling Pathway Targeted by 7-F Derivatives

7-F-Isoquinoline derivatives are often designed to interrupt the KRas/Cyclin D1 proliferation axis.

SignalingPathway Drug 7-F-Isoquinoline Derivative (e.g., 5kk) CyclinD1 Cyclin D1 Drug->CyclinD1 Downregulates p21 p21 (Waf1/Cip1) Drug->p21 Induces KRas KRas (Mutant) Raf Raf KRas->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CyclinD1 Upregulates Proliferation Cell Proliferation (G1/S Transition) CyclinD1->Proliferation Promotes p21->CyclinD1 Inhibits Arrest Cell Cycle Arrest p21->Arrest Promotes

Caption: Mechanism of action for this compound-based antineoplastic agents, highlighting the dual modulation of Cyclin D1 downregulation and p21 induction.[1][2][3][4]

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To isolate pure this compound from its chlorinated precursor for biological testing.

Reagents:

  • 1-chloro-7-fluoroisoquinoline (Starting Material)[5][6]

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Sodium Hydroxide (NaOH)[5]

  • Methanol (MeOH)

  • Hydrogen Gas (H2)

Methodology:

  • Dissolution: Dissolve 60 g (330 mmol) of 1-chloro-7-fluoroisoquinoline in 500 mL of analytical grade Methanol.

  • Catalyst Addition: Carefully add 6 g of Pd/C catalyst and 53 g (1.3 mol) of NaOH to the solution. Caution: Pd/C is pyrophoric; handle under inert gas.

  • Hydrogenation: Purge the reaction vessel with Nitrogen, then introduce Hydrogen gas. Stir the reaction mixture overnight at Room Temperature (25°C) under a Hydrogen atmosphere (balloon pressure or 1 atm).

  • Work-up:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to remove Methanol.

    • Resuspend the residue in water and extract with Ethyl Acetate (3x).[7]

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography using Petroleum Ether/Ethyl Acetate as the eluent.

  • Yield: Expected yield is approximately 20 g of off-white solid/liquid (MP dependent on purity).

Protocol 2: In Vitro Cytotoxicity Assay (SRB Method)

Objective: To quantify the antiproliferative activity of 7-F-IQ derivatives against cancer cell lines (e.g., LS174T).

Methodology:

  • Seeding: Seed LS174T cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C / 5% CO2.

  • Treatment: Add this compound derivatives at serial dilutions (e.g., 0.1 nM to 10 µM). Include DMSO controls. Incubate for 48 hours.

  • Fixation: Terminate the assay by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash plates 5 times with slow-running tap water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% Acetic Acid. Incubate for 30 minutes at room temperature.

  • Solubilization: Wash wells 4 times with 1% Acetic Acid to remove unbound dye. Solubilize the bound protein stain with 10 mM Tris base (pH 10.5).

  • Measurement: Read absorbance at 510 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

References

  • Synthesis of this compound: ChemicalBook. "this compound Usage And Synthesis."[5] ChemicalBook. Link

  • PRMT3 Inhibitor SAR: Vedadi, M., & Jin, J. (2017).[8] "Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry. Link

  • Anticancer Activity (Cyclin D1): UKnowledge. (2019). "Phenylethynyl-Substituted Benzenes and Heterocycles for the Treatment of Cancer." University of Kentucky. Link

  • Metabolic Stability of Isoquinolines: ResearchGate. "Cytochrome P450 species involved in the metabolism of quinoline." Carcinogenesis. Link

  • Physicochemical Properties: PubChem. "5-Fluoroisoquinoline Compound Summary." National Library of Medicine. Link

Sources

Comparative Guide to Cross-Reactivity Profiling of 7-Fluoroisoquinoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 7-Fluoroisoquinoline-based enzyme inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of inhibitor performance, grounded in established scientific principles.

Introduction: The Double-Edged Sword of Kinase Inhibition

The this compound scaffold is a privileged structure in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors. Its rigid structure and ability to form key hydrogen bonds with the kinase hinge region make it a potent starting point for inhibitor design. However, the high degree of structural conservation within the ATP-binding pocket across the human kinome presents a significant challenge: cross-reactivity .

An inhibitor designed for a specific target, such as Aurora Kinase A, may inadvertently bind to and inhibit dozens of other kinases. This can lead to unforeseen cellular effects, toxicity, or, in some cases, beneficial polypharmacology. Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and therapeutic potential. This guide outlines the methodologies to comprehensively chart this selectivity landscape.

Foundational Principles of Selectivity Assessment

Before initiating experimental work, it is crucial to understand the distinction between different aspects of inhibitor activity:

  • Potency: The amount of inhibitor required to produce a defined effect (e.g., IC50). It is target-specific.

  • Selectivity: A measure of a drug's ability to bind to its intended target with greater affinity than to other, non-target enzymes. It is often expressed as a ratio of IC50 or Kd values against different targets.

  • Specificity: An idealized concept where an inhibitor interacts exclusively with its intended target and no other molecules in a biological system. In reality, absolute specificity is rarely achieved.

The goal of cross-reactivity studies is to move from a simple measure of potency against a single target to a comprehensive understanding of an inhibitor's selectivity profile across a relevant biological space, such as the entire human kinome.

A Multi-Tiered Workflow for Cross-Reactivity Profiling

A robust assessment strategy employs a tiered approach, starting with broad, high-throughput screens and progressing to more focused, physiologically relevant assays. This funneling strategy ensures that resources are used efficiently, generating decision-driving data at each stage.

G cluster_0 Tier 1: Broad Screening (In Vitro) cluster_1 Tier 2: Cellular Target Engagement (In Situ) cluster_2 Tier 3: Phenotypic & Pathway Analysis A Compound Synthesis (e.g., 7-FQI Derivative Library) B Primary Target Assay (Confirm On-Target Potency) A->B C Large-Panel Kinase Screen (e.g., KinomeScan, >400 Kinases) B->C Potent Hits D Cellular Thermal Shift Assay (CETSA) (Confirm On-Target & Off-Target Binding in Cells) C->D Selected Hits E NanoBRET™ Target Engagement Assay C->E F Phospho-Proteomics (Assess Downstream Signaling Effects) D->F E->F G Cellular Phenotypic Assays (e.g., Viability, Apoptosis) F->G H Candidate Nomination G->H

Caption: Tiered workflow for inhibitor cross-reactivity assessment.

Experimental Methodologies & Protocols

Tier 1: Large-Panel Biochemical Screening

The foundational step is to assess the inhibitor against a large, purified enzyme panel. Competition binding assays are the industry standard due to their high throughput and precision.

Principle of Competition Binding (e.g., KinomeScan™)

This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR. A lower amount of bound kinase indicates stronger competition by the test compound.

Experimental Protocol: Competition Binding Assay

  • Compound Preparation: Prepare a stock solution of the this compound inhibitor in 100% DMSO (e.g., 10 mM). Create a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Plate Setup: In a multi-well plate, combine the DNA-tagged kinases from the panel with the immobilized ligand beads.

  • Compound Addition: Add the test compound to the wells. Include two critical controls:

    • Negative Control: DMSO only (defines 0% inhibition).

    • Positive Control: A known, highly promiscuous inhibitor like Staurosporine (defines 100% inhibition/maximum competition).

  • Incubation: Allow the competition reaction to reach equilibrium (typically 60 minutes at room temperature).

  • Washing: Wash the beads to remove unbound kinase. This step is critical for reducing background signal.

  • Elution & Quantification: Elute the bound kinase and quantify the associated DNA tag using qPCR.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal))

Tier 2: Cellular Target Engagement

A compound that is potent in a biochemical assay may not engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. Cellular target engagement assays are essential to validate in situ activity.

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability. By heating intact cells treated with an inhibitor to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting temperature (Tm) to a higher value indicates direct target engagement.

CETSA_Principle cluster_0 No Inhibitor (DMSO Control) cluster_1 With 7-FQI Inhibitor Unstable Unbound Protein Low Tm Denatured Denatured Unstable:f1->Denatured:f0 Unstable Stable Inhibitor-Bound Protein High Tm Soluble Soluble Stable:f1->Soluble:f0 Stabilized

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Workflow

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat with the 7-FQI inhibitor at various concentrations (e.g., 0.1 to 10 µM) or with DMSO as a vehicle control for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain at room temperature (no-heat control).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis: Collect the supernatant and analyze the amount of the specific target protein using a standard detection method like Western Blot or ELISA.

  • Data Analysis: Plot the relative amount of soluble protein against temperature for both DMSO and inhibitor-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A significant ΔTm between the treated and control samples confirms target engagement.

Comparative Data Presentation

For effective comparison, data should be consolidated into clear, quantitative formats.

Table 1: Comparative Selectivity Profile of 7-FQI Derivatives

This table presents hypothetical data for two 7-FQI derivatives against a panel of selected kinases, compared with a known multi-kinase inhibitor. The data is expressed as Kd (nM), where a lower value indicates higher binding affinity.

Kinase Target7-FQI-A (Kd, nM)7-FQI-B (Kd, nM)Staurosporine (Kd, nM)Kinase Family
AURKA (Target) 5.2 15.8 6.1 Ser/Thr Kinase
AURKB150.545.17.9Ser/Thr Kinase
ABL1>10,0008,50022.5Tyr Kinase
EGFR8,900>10,00045.0Tyr Kinase
FLT32,5001,2001.5Tyr Kinase
PIM175.6980.212.3Ser/Thr Kinase
SRC>10,000>10,0002.1Tyr Kinase
VEGGR21,230950.63.8Tyr Kinase

Analysis of Table 1:

  • 7-FQI-A demonstrates high potency for the intended target AURKA and good selectivity. Its affinity for PIM1 is the most significant off-target interaction, but it is over 14-fold weaker than for AURKA. It shows excellent selectivity against the tested tyrosine kinases.

  • 7-FQI-B is less potent for AURKA and shows a different off-target profile, with higher affinity for AURKB. This highlights how small chemical modifications can significantly alter a compound's selectivity profile.

  • Staurosporine serves as a benchmark for promiscuity, showing potent, single-digit or low double-digit nanomolar affinity for nearly all kinases tested, confirming its status as a non-selective inhibitor.

Conclusion and Forward Look

The development of safe and effective enzyme inhibitors hinges on a deep understanding of their cross-reactivity profiles. The this compound scaffold, while promising, is not immune to off-target effects. By employing a systematic, multi-tiered approach combining broad biochemical screens with confirmatory cellular target engagement assays, researchers can build a comprehensive selectivity map. This data is invaluable for rational lead optimization, predicting potential side effects, and uncovering novel therapeutic opportunities through structured polypharmacology. Future efforts will likely integrate computational predictions and machine learning models to better forecast off-target interactions before a molecule is ever synthesized, further accelerating the drug discovery pipeline.

References

  • KinomeScan Technology Overview. DiscoverX (Now part of Eurofins). [Link]

  • Cellular Thermal Shift Assay (CETSA) Principles and Applications. Martinez Molina, D., et al. (2013). Science. [Link]

  • The importance of kinase inhibitor selectivity. Davis, M.I., et al. (2011). Nature Biotechnology. [Link]

  • Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules. Welsch, M. E., et al. (2010). Current Opinion in Chemical Biology. [Link]

A Comparative Analysis of 7-Fluoroisoquinoline and Quinoline Derivatives' Cytotoxicity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds, quinoline and its structural isomer, isoquinoline, have emerged as privileged structures in the design of anticancer drugs.[1][2] Their planar nature allows for intercalation into DNA, and their versatile core can be functionalized to interact with various enzymatic targets.[2] This guide provides a comparative analysis of the cytotoxic potential of 7-fluoroisoquinoline and a selection of quinoline derivatives, offering insights into their structure-activity relationships and the experimental methodologies used to evaluate their efficacy.

The Significance of Fluorination in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability, increased membrane permeability, and altered electronic properties, which can translate to improved target binding and, consequently, enhanced cytotoxic effects. While specific experimental data on the cytotoxicity of this compound is not extensively available in the public domain, its potential for potent anticancer activity can be inferred from studies on other fluorinated quinoline and isoquinoline analogs. It is hypothesized that the fluorine substituent at the 7-position could significantly modulate the electron density of the isoquinoline ring system, potentially leading to more potent interactions with biological targets.

Comparative Cytotoxicity of Quinoline Derivatives

To provide a framework for comparison, the following table summarizes the cytotoxic activity (IC50 values) of several quinoline derivatives against various cancer cell lines, as reported in the literature. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)Data not available-
A549 (Lung)Data not available-
HeLa (Cervical)Data not available-
Quinoline-based dihydrazone (Compound 3b) MCF-7 (Breast)7.016[3]
Quinoline-based dihydrazone (Compound 3c) MCF-7 (Breast)7.05[3]
Tetrahydroquinolinone derivative (Compound 4a) A549 (Lung)Potent cytotoxicity reported[4]
Fluorinated Aminophenylhydrazine (Compound 6) A549 (Lung)0.64[5]

Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

The cytotoxic effects of quinoline and isoquinoline derivatives are often attributed to their ability to induce programmed cell death, or apoptosis.[3] This is a tightly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response. Key mechanisms include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of these compounds allows them to insert between DNA base pairs, disrupting DNA replication and transcription.[2] Furthermore, they can inhibit topoisomerases, enzymes crucial for resolving DNA topological problems during these processes.

  • Induction of Oxidative Stress: Some derivatives have been shown to generate reactive oxygen species (ROS), leading to cellular damage and triggering apoptosis.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[4]

  • Mitochondrial Dysfunction: They can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

Below is a hypothetical signaling pathway illustrating how a quinoline or isoquinoline derivative might induce apoptosis.

cluster_0 Cellular Response to a Quinoline/Isoquinoline Derivative Compound Compound DNA_Damage DNA Damage / Topoisomerase Inhibition Compound->DNA_Damage ROS_Production ROS Production Compound->ROS_Production Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for quinoline/isoquinoline-induced apoptosis.

Experimental Workflows for Cytotoxicity Assessment

To empirically determine and compare the cytotoxicity of compounds like this compound and other quinoline derivatives, a series of well-established in vitro assays are employed. The following diagram outlines a typical experimental workflow.

cluster_1 Experimental Workflow for Cytotoxicity Assessment Cell_Culture Cell Culture (e.g., MCF-7, A549, HeLa) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A typical experimental workflow for assessing in vitro cytotoxicity.

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.

  • Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Step 2: Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, quinoline derivatives) and a vehicle control.

  • Step 3: Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Step 4: MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Step 5: Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.

  • Step 1 & 2: Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.

  • Step 3: Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • Step 4: LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Step 5: Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Step 6: Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released, indicating the level of cytotoxicity.

3. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

  • Step 1 & 2: Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay, typically in 6-well plates.

  • Step 3: Cell Harvesting: After incubation, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Step 4: Staining: Resuspend the cell pellet in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Step 5: Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Step 6: Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Conclusion and Future Directions

While the full cytotoxic profile of this compound awaits comprehensive experimental validation, the extensive research on quinoline and isoquinoline derivatives strongly suggests its potential as a promising anticancer agent. The strategic placement of a fluorine atom is a well-established strategy for enhancing the pharmacological properties of drug candidates. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel derivatives, enabling a direct comparison of their cytotoxic efficacy and elucidation of their mechanisms of action. Further research, including in vivo studies, is warranted to fully explore the therapeutic potential of this and other fluorinated heterocyclic compounds in the fight against cancer.

References

  • [Refer to the source for quinoline-based dihydrazone deriv
  • [Refer to the source for fluorinated aminophenylhydrazine's cytotoxicity]
  • [Refer to the source for tetrahydroquinolinone deriv
  • [Refer to the source for general information on quinoline and isoquinoline in drug design]
  • [Refer to the source for mechanisms of action of quinoline deriv

Sources

Head-to-head comparison of different 7-Fluoroisoquinoline synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-fluoroisoquinoline presents a classic challenge in medicinal chemistry: balancing regiocontrol against atom economy . The fluorine atom at the C7 position is a critical bioisostere in drug development, often improving metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity.

This guide compares three distinct methodologies ranging from classical cyclization to modern transition-metal catalysis.

  • Route A (Pomeranz-Fritsch): Best for low-cost, bulk synthesis of the parent heterocycle, but suffers from critical regioselectivity issues (5-F vs. 7-F mixtures).

  • Route B (Pd-Catalyzed Annulation): The "Precision Route." Ideal for generating substituted libraries with guaranteed regiochemistry.

  • Route C (Halex Reaction): The "Industrial Route." High-yield conversion of 7-chloroisoquinoline, ideal for scale-up when the chlorinated precursor is commercially available.

Decision Logic & Strategic Selection

Before selecting a protocol, researchers must evaluate their specific constraints regarding purity and scale. The following decision matrix visualizes this logic.

DecisionMatrix Start Start: Select Synthesis Strategy IsParent Target: Unsubstituted This compound? Start->IsParent IsScale Scale > 100g? IsParent->IsScale Yes RouteB Route B: Pd-Catalyzed Annulation (High Regiocontrol) IsParent->RouteB No (Substituted Derivs) HasChloro Is 7-Chloroisoquinoline Available? IsScale->HasChloro Yes RouteA Route A: Pomeranz-Fritsch (Accept Isomer Separation) IsScale->RouteA No (Cost Sensitive) HasChloro->RouteA No RouteC Route C: Halex (SnAr) (High Throughput) HasChloro->RouteC Yes

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on target structure and resource availability.

Detailed Technical Comparison

Route A: The Classical Pomeranz-Fritsch Cyclization

Mechanism: Acid-catalyzed cyclization of a benzalaminoacetal.[1] Precursors: 3-Fluorobenzaldehyde + Aminoacetaldehyde dimethyl acetal.

This is the traditional "textbook" approach. However, for this compound, it is chemically flawed due to the directing effect of the fluorine substituent.

  • The Trap: The cyclization of the imine derived from 3-fluorobenzaldehyde can occur at the C2 (ortho to F) or C6 (para to F) position.

  • Outcome: This typically yields a mixture of This compound (desired) and 5-fluoroisoquinoline (undesired). While the 7-isomer is often favored sterically, separation requires tedious chromatography or fractional crystallization.

Route B: Pd-Catalyzed Larock-Type Annulation

Mechanism: Palladium-catalyzed heteroannulation of o-halobenzaldimines (or aldehydes) with alkynes. Precursors: 4-Fluoro-2-iodobenzaldehyde + Alkyne + Amine source.

This route locks the fluorine position before the ring forms. By starting with 4-fluoro-2-iodobenzaldehyde , the fluorine is fixed para to the aldehyde. The iodine serves as the oxidative addition site for Palladium, ensuring the ring closes exactly where intended.

  • Advantage: Zero risk of 5-fluoro contamination.

  • Versatility: Allows introduction of substituents at C3/C4 by varying the alkyne.

Route C: Halex Reaction (Nucleophilic Fluorination)

Mechanism: SNAr (Nucleophilic Aromatic Substitution) exchanging Chlorine for Fluorine. Precursors: 7-Chloroisoquinoline + Potassium Fluoride (KF).

Using high-boiling polar aprotic solvents (DMSO, Sulfolane) and phase transfer catalysts (18-crown-6), the chloride is displaced. This is the preferred industrial route because 7-chloroisoquinoline is cheaper to manufacture via the Pomeranz-Fritsch (Cl is less deactivating/directing than F) or available from vendors.

Head-to-Head Data Summary
FeatureRoute A: Pomeranz-FritschRoute B: Pd-CatalyzedRoute C: Halex (SnAr)
Regio-Purity Low (Mixture of 5-F/7-F)High (>99%) High (>99%)
Overall Yield 20–40% (after separation)65–85%70–90%
Step Count 2 (One pot possible)1 (Convergent)1 (Functionalization)
Cost Efficiency High (Cheap reagents)Low (Pd catalyst cost)Medium (Precursor cost)
Atom Economy HighModerateHigh
Key Risk Separation of isomersCatalyst poisoningHigh Temp / Safety

Experimental Protocols

Protocol 1: Precision Synthesis via Pd-Catalysis (Route B)

Best for: Creating substituted 7-fluoro derivatives for SAR studies.

Reagents:

  • 4-Fluoro-2-iodobenzaldehyde (1.0 equiv)

  • Internal Alkyne (e.g., 3-hexyne) (1.2 equiv) - Note: Use TMS-acetylene for parent ring.

  • tert-Butylamine (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%) or dppp

  • Na₂CO₃ (2.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Imine Formation: Combine aldehyde and amine in DMF with MgSO₄ (drying agent) for 4h at RT. Filter to remove solids.

  • Catalyst Loading: Add Pd(OAc)₂, Ligand, Base, and Alkyne directly to the filtrate.

  • Annulation: Heat to 100°C under Argon atmosphere for 12h.

    • Validation: Monitor TLC for disappearance of the imine intermediate.

  • Workup: Dilute with EtOAc, wash with H₂O (3x) to remove DMF. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Mechanism Visualization (Graphviz):

LarockMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion Coord->Insert NAttack Intramolecular N-Attack Insert->NAttack RedElim Reductive Elimination NAttack->RedElim RedElim->Pd0 Regenerate Catalyst Product This compound RedElim->Product

Figure 2: Catalytic cycle for the Pd-mediated annulation. Note the regiochemistry is determined during the oxidative addition step.

Protocol 2: Practical Scale-Up via Halex (Route C)

Best for: Generating gram-quantities of the parent scaffold.

Reagents:

  • 7-Chloroisoquinoline (1.0 equiv)

  • Potassium Fluoride (Spray-dried, 3.0 equiv)

  • Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (5 mol%)

  • Solvent: Sulfolane or DMSO (dry)

Workflow:

  • Drying: It is critical that the KF is anhydrous. Dry KF under vacuum at 150°C for 2 hours prior to use.

  • Mixing: In a pressure vessel (autoclave preferred for safety), combine 7-chloroisoquinoline, KF, catalyst, and solvent.

  • Reaction: Heat to 180–200°C for 18–24 hours.

    • Validation: Monitor via GC-MS. Conversion is driven by the solubility difference between KCl (precipitates) and KF.

  • Workup: Cool to RT. Pour into ice water. Extract with Et₂O or DCM.

    • Note: Sulfolane is difficult to remove; extensive water washes are required.

  • Purification: Distillation (if liquid/low melting) or recrystallization from cyclohexane.

References

  • Pomeranz-Fritsch Regioselectivity

    • Title: "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction"[2][3][4]

    • Source: Gensler, W. J. Organic Reactions (Wiley).
    • Context: Defines the limitation of electron-withdrawing groups on cyclization yields and isomer r
    • URL:[Link][5]

  • Larock Annulation (Pd-Catalyzed)

    • Title: "Synthesis of Isoquinolines via Palladium-Catalyzed Annul
    • Source: Roesch, K. R., & Larock, R. C. Journal of Organic Chemistry.
    • Context: Establishes the protocol for using o-halobenzaldimines to ensure regiocontrol.
    • URL:[Link]

  • Halex Reaction Methodology

    • Title: "Halex fluorination of chlorinated nitrogen-containing heterocyclic compounds"
    • Source: Finger, G. C., et al. Journal of the American Chemical Society.
    • Context: Foundational text on converting chloro-heterocycles to fluoro-analogs using KF.
    • URL:[Link]

  • Modern C-H Activation (Alternative Context)

    • Title: "Palladium-Catalyzed Ligand-Directed C–H Functionaliz
    • Source: Lyons, T. W., & Sanford, M. S. Chemical Reviews.
    • Context: Discusses directed fluorination strategies for late-stage functionaliz
    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.